Hamaline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H19ClN2O |
|---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
9-[(4-chlorophenyl)methyl]-6-methoxy-1-methyl-3,4-dihydropyrido[3,4-b]indole |
InChI |
InChI=1S/C20H19ClN2O/c1-13-20-17(9-10-22-13)18-11-16(24-2)7-8-19(18)23(20)12-14-3-5-15(21)6-4-14/h3-8,11H,9-10,12H2,1-2H3 |
InChI Key |
SRMUEFRMPPZYOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCCC2=C1N(C3=C2C=C(C=C3)OC)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Biosynthesis and Metabolic Transformations of Harmaline
Proposed Biosynthetic Pathways
The formation of harmaline (B1672942) in plants is a multi-step process originating from a common amino acid precursor. The proposed pathway involves the cyclization of a tryptamine (B22526) derivative to form the characteristic β-carboline core structure.
The biosynthesis of harmaline is believed to commence with the aromatic amino acid L-tryptophan, a product of the shikimate acid pathway. The initial and critical step is the decarboxylation of L-tryptophan to produce tryptamine. This reaction is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC). Tryptamine then serves as the immediate precursor for the formation of the β-carboline skeleton. While there has been some debate regarding whether L-tryptophan or free tryptamine is the primary precursor, feeding experiments with hairy root cultures of P. harmala support the role of tryptamine as a direct intermediate.
Following the formation of tryptamine, the proposed biosynthetic route to harmaline involves several key enzymatic reactions:
Mannich-type Reaction : Tryptamine undergoes a Mannich-type condensation reaction. The nucleophilic center at the C-2 position of the indole (B1671886) ring of tryptamine reacts with pyruvate.
Schiff Base Formation and Cyclization : This reaction leads to the formation of a Schiff base, which then cyclizes to form a β-carboline carboxylic acid.
Decarboxylation : The resulting β-carboline carboxylic acid is decarboxylated to yield a 1-methyl β-carboline.
Hydroxylation and Methylation : Subsequent hydroxylation and O-methylation steps produce the harmaline intermediate. The specific order of these two steps has been shown to be inconsequential to the formation of harmaline.
Oxidation : The final step in the pathway leading to the related alkaloid harmine (B1663883) is the oxidation of harmaline, which involves the loss of a water molecule.
This sequence represents the currently postulated pathway for the in-planta synthesis of harmaline and its subsequent conversion to harmine.
In Vivo Metabolic Fate of Harmaline in Biological Systems
Once introduced into a biological system, harmaline undergoes extensive metabolism, leading to the formation of several related compounds. These transformations are catalyzed by specific enzyme systems.
The primary metabolic transformation of harmaline is its conversion to harmine. This occurs through a process of oxidative dehydrogenation. In studies with rats, it has been demonstrated for the first time that harmaline is transformed into harmine in vivo.
Beyond the conversion to harmine, harmaline is subject to several other metabolic pathways, which include:
7-O-demethylation : This process, catalyzed primarily by cytochrome P450 enzymes, converts harmaline to harmalol (B191368).
Hydroxylation : The harmaline structure can be hydroxylated at various positions.
Conjugation : The metabolites, such as harmalol, can undergo Phase II metabolism, being conjugated with glucuronic acid (O-glucuronide conjugation) or sulfate (B86663) (O-sulphate conjugation) to facilitate excretion.
In rat studies, nine distinct metabolites of harmaline have been identified in urine and bile samples.
The oxidative dehydrogenation of harmaline to harmine is notably catalyzed by heme peroxidases. In vitro studies have shown that enzymes such as horseradish peroxidase (HRP), lactoperoxidase (LPO), and myeloperoxidase (MPO) can facilitate this conversion. This transformation was confirmed to occur in blood, plasma, and broken blood cells, but was not observed in incubations with rat liver microsomes (RLM) or rat brain microsomes (RBM). The reaction is inhibited by ascorbic acid and excess hydrogen peroxide (H2O2).
The O-demethylation of harmaline to harmalol is primarily mediated by cytochrome P450 (CYP) isoenzymes. Specifically, CYP2D6, CYP1A1, and CYP1A2 have been identified as the key enzymes responsible for this metabolic step, with CYP2D6 playing the most significant role.
| Metabolic Pathway | Primary Product | Catalyzing Enzymes | Reference |
|---|---|---|---|
| Oxidative Dehydrogenation | Harmine | Heme Peroxidases (HRP, LPO, MPO) | |
| 7-O-Demethylation | Harmalol | CYP2D6, CYP1A1, CYP1A2 |
Environmental and Ontogenetic Influences on Alkaloid Biosynthesis in Source Plants
The concentration of harmaline and related β-carboline alkaloids in source plants like Peganum harmala is not static. It is significantly influenced by both the plant's developmental stage (ontogeny) and its growing environment.
Research has shown that the distribution of these alkaloids varies considerably among different plant organs. The highest concentrations of harmaline and harmine are typically found in the seeds and roots. Lower levels are present in the stems and leaves, while the flowers are often devoid of these compounds. This differential accumulation suggests specific roles for these alkaloids in the plant, possibly related to defense or storage.
Geographical location and the associated environmental conditions also play a crucial role. P. harmala is well-adapted to arid and semiarid environments, exhibiting tolerance to drought and salinity. These environmental stressors can influence the plant's secondary metabolism, leading to variations in alkaloid content between plants from different localities.
| Plant Part | Relative Alkaloid Content | Reference |
|---|---|---|
| Seed | Highest | |
| Root | High | |
| Nutshell | Moderate | |
| Stem | Low | |
| Leaf | Lowest |
This variability underscores the dynamic nature of secondary metabolite production in plants, which is finely tuned by both genetic programming and external environmental cues.
Molecular and Cellular Mechanisms of Harmaline Action
Neurotransmitter System Interactions
Harmaline's impact on the central nervous system is largely mediated by its influence on the synthesis, metabolism, and receptor binding of various neurotransmitters. mdpi.comresearchgate.net
Monoamine Oxidase-A (MAO-A) Inhibitory Activity
A prominent mechanism of harmaline (B1672942) is its potent inhibition of monoamine oxidase-A (MAO-A). researchgate.netnih.govnih.gov MAO-A is an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine (B1211576). mdpi.com By inhibiting MAO-A, harmaline increases the levels of these neurotransmitters in the synaptic cleft. wikipedia.orgresearchgate.net
Research has provided quantitative data on harmaline's MAO-A inhibitory activity. Studies have reported IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) for harmaline against human MAO-A as low as 4–8 nM. nih.govsemanticscholar.org This indicates high potency in inhibiting this enzyme.
Here is a table summarizing reported MAO-A inhibition data for harmaline:
| Enzyme Target | IC₅₀ (nM) | Source Type | Citation |
| Human MAO-A | 4–8 | in vitro | nih.govsemanticscholar.org |
| Human MAO-A | 27 µg/l | P. harmala seed extract | nih.gov |
Reversibility and Selectivity for MAO-A versus MAO-B
Harmaline is characterized as a reversible inhibitor of MAO-A (RIMA). wikipedia.orgwikipedia.org This means that its binding to the enzyme is not permanent, and the enzyme's activity can be restored. This contrasts with irreversible MAO inhibitors. wikipedia.org
Furthermore, harmaline exhibits a high degree of selectivity for MAO-A over MAO-B. nih.govsemanticscholar.org While MAO-A primarily metabolizes serotonin and norepinephrine, MAO-B preferentially metabolizes phenylethylamine and benzylamine, although both enzymes can metabolize dopamine and tyramine. mdpi.comscielo.br Studies have shown negligible activity of harmaline against MAO-B. nih.govsemanticscholar.org The selective inhibition of MAO-A by harmaline has been demonstrated in various experimental settings, including studies in mice where harmaline selectively antagonized the inactivation of MAO-A but not MAO-B by pargyline, an irreversible MAO inhibitor. nih.govnih.gov
Modulation of Dopamine and Histamine (B1213489) Neurotransmission
Beyond its MAO-A inhibitory effects, harmaline also modulates dopamine and histamine neurotransmission through other mechanisms. nih.govsemanticscholar.org
Regarding dopamine, harmaline has been shown to increase dopamine release from striatal slices at a concentration of 6 µM. nih.govsemanticscholar.org This effect, observed in in vitro studies, suggests a direct influence on dopamine efflux. mdpi.comnih.govsemanticscholar.org While MAO-A inhibition contributes to increased dopamine levels by reducing its metabolism, the observed increase in release indicates an additional mechanism of action on dopaminergic systems. mdpi.com Some research suggests that harmala alkaloids, including harmine (B1663883) (a related compound), may also inhibit the dopamine transporter (DAT), further increasing dopamine levels in the synaptic cleft. mdpi.comnih.gov
Harmaline also affects histamine levels by potently inhibiting cerebral histamine N-methyltransferase. nih.govsemanticscholar.org This enzyme is involved in the metabolism of histamine, and its inhibition by harmaline (with an IC₅₀ of 4.4 µM) can lead to elevated histamine levels in the brain. nih.govsemanticscholar.org
Ligand Binding and Functional Modulation of Serotonin Receptors (e.g., 5-HT2A, 5-HT2C)
Harmaline interacts with serotonin receptors, particularly the 5-HT₂A and 5-HT₂C subtypes. wikipedia.orgnih.govresearchgate.net While initial studies suggested weak or no significant binding to various serotonin receptors, subsequent research has demonstrated affinity for 5-HT₂A and 5-HT₂C receptors in the low micromolar range. nih.gov
Reported binding affinities (Kᵢ values) for harmaline at these receptors include:
| Receptor Subtype | Kᵢ (µM) | Citation |
| 5-HT₂A | 7.8, 42.5 | nih.gov |
| 5-HT₂C | 9.4 | nih.gov |
Interaction with Benzodiazepine (B76468) and Imidazoline (B1206853) Receptors
Harmaline has been reported to interact with benzodiazepine and imidazoline receptors. nih.govnih.govnih.gov
Regarding benzodiazepine receptors, studies have shown that harmaline can displace tritiated flunitrazepam from brain tissue, indicating some level of binding affinity. semanticscholar.orgnih.govcapes.gov.br However, this displacement typically occurs at relatively high IC₅₀ concentrations, ranging from 126 to 600 µM. semanticscholar.orgnih.gov Despite this interaction in vitro, studies investigating harmaline-induced tremor in mice suggest that this effect is not likely mediated through benzodiazepine receptors, as benzodiazepine antagonists did not block the tremor. nih.govsemanticscholar.org Some research suggests harmaline might act as a weak or partial agonist at benzodiazepine receptors. nih.govresearchgate.net
Harmaline also demonstrates potent binding to the imidazoline 2B receptor, with a reported Kᵢ of 177 nM. nih.govsemanticscholar.org The functional significance of this interaction is still an area of research.
Impact on Synaptosomal Neurotransmitter Reuptake and Release (e.g., GABA, Dopamine, Choline (B1196258), Gamma-Hydroxybutyrate)
Harmaline influences the reuptake and release of several neurotransmitters at the synaptosomal level. nih.govsemanticscholar.org
It has been shown to inhibit the synaptosomal uptake of GABA (gamma-aminobutyric acid) with an IC₅₀ of 47 µM. nih.govsemanticscholar.org This inhibition of GABA reuptake could potentially increase GABA concentrations in the synaptic cleft, affecting inhibitory neurotransmission. nih.govsemanticscholar.org While some studies suggest harmaline might interact with GABA-A receptors, others indicate no significant displacement of ligands at GABA receptors. semanticscholar.orgnih.gov Drugs that enhance GABAergic transmission have been shown to suppress harmaline-induced tremor. nih.gov
Harmaline also inhibits dopamine uptake in synaptosomes with an IC₅₀ of 8.1 µM and, as mentioned earlier, increases dopamine release from striatal slices. nih.govsemanticscholar.org These actions contribute to the modulation of dopaminergic signaling. nih.govsemanticscholar.org
Furthermore, harmaline inhibits the sodium-dependent transport of choline into striatal synaptosomes (Kᵢ = 36 µM) and gamma-hydroxybutyrate into whole-brain synaptosomes (Kᵢ = 94 µM). nih.govsemanticscholar.org These effects indicate broader impacts on the transport mechanisms of various substances in nerve terminals. nih.govsemanticscholar.org
Here is a table summarizing the effects of harmaline on synaptosomal reuptake and release:
| Neurotransmitter/Substance | Effect on Synaptosomal Transport | IC₅₀ or Kᵢ (µM) | Citation |
| GABA | Inhibition of Uptake | IC₅₀ = 47 | nih.govsemanticscholar.org |
| Dopamine | Inhibition of Uptake | IC₅₀ = 8.1 | nih.govsemanticscholar.org |
| Dopamine | Increased Release | 6 (at this concentration) | nih.govsemanticscholar.org |
| Choline | Inhibition of Sodium-dependent Transport | Kᵢ = 36 | nih.govsemanticscholar.org |
| Gamma-Hydroxybutyrate | Inhibition of Transport | Kᵢ = 94 | nih.govsemanticscholar.org |
These diverse interactions at the synaptosomal level highlight the complex pharmacological profile of harmaline and its ability to influence multiple aspects of neurotransmission.
Ion Channel and Transporter Modulation
Harmaline has been shown to interact with various voltage-gated ion channels, influencing cellular excitability and signaling.
T-Type Calcium Channel (Cav3.1, Cav3.2, Cav3.3) Modulation
T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3) are low-voltage-activated channels that play crucial roles in neuronal excitability, oscillations, and pacemaker activities. researchgate.netfrontiersin.orgnih.gov Research indicates that Cav3.1 channels, particularly those in the inferior olive (IO) neurons, are involved in the tremorogenic action of harmaline. frontiersin.orgpnas.org
Studies using patch-clamp techniques on cultured dorsal root ganglion (DRG) neurons have shown that harmaline can partially affect the transient voltage-gated calcium channel current (ICa(T)), which is associated with T-type channels. nih.govnih.gov While one study noted that the fast inactivating, transient calcium channel current (T-type current) was not significantly affected by harmaline in rat DRG neurons, other research specifically links harmaline's tremor-inducing effects to its modulation of Cav3.1 channels in IO neurons. frontiersin.orgpnas.orgnih.govnih.gov
In IO neurons, harmaline can induce hyperpolarization of membrane potentials, a factor known to reverse the inactivation of T-type Ca2+ channels. pnas.org Furthermore, harmaline has been hypothesized to potentiate Cav3.1 channels by altering voltage-dependent responsiveness in a hyperpolarizing direction. pnas.orgresearchgate.net This potentiation is thought to amplify sub-threshold oscillations (STOs) in IO neurons, contributing to the generation of tremor rhythm. frontiersin.orgpnas.orgresearchgate.net Studies in Cav3.1-deficient mice have shown resistance to harmaline-induced tremor, supporting the critical role of this specific channel subtype in this effect. nih.govresearchgate.net
Voltage-Gated Sodium Channel Interactions
Voltage-gated sodium channels (Nav) are essential for the initiation and propagation of action potentials. Harmaline has been found to interact with these channels, although generally with lower potency compared to its effects on certain calcium channels. nih.govnih.gov
Studies on rat DRG neurons showed that harmaline reduced voltage-gated sodium channel currents (INa(V)) in a concentration-dependent manner, but this effect was less pronounced than the reduction observed for calcium currents. nih.govnih.gov For instance, at a concentration of 100 µM, harmaline reduced INa(V) by only 23.0 ± 5.8%. nih.gov Higher concentrations (e.g., 500 µM) were required to achieve a more substantial block of Na+ currents in DRG neurons, and this block was preferential in the voltage range above 40 mV. mdpi.comnih.gov
More specifically, harmaline has been identified as a blocker of the voltage-gated sodium channel Nav1.7, a subtype primarily involved in pain perception. mdpi.comnih.govx-mol.net Using automated patch-clamp techniques on CHO cells expressing human Nav1.7, harmaline was shown to inhibit both peak and late Na+ currents in a concentration-dependent but voltage-independent manner. mdpi.comnih.govx-mol.net The half maximal inhibitory concentration (IC50) for harmaline's effect on Nav1.7 currents was calculated to be 35.5 µM. mdpi.comnih.govx-mol.net This suggests that Nav1.7 may be more sensitive to harmaline compared to the general voltage-gated sodium currents observed in DRG neurons. mdpi.comnih.gov
Here is a summary of harmaline's effects on voltage-gated sodium channels:
| Channel Type | Preparation/Cell Line | Effect | IC50 (µM) | Voltage Dependence | Reference |
| Voltage-gated Na+ (INa(V)) | Cultured rat DRG neurons | Reduction | >100 | Not specified | nih.govnih.gov |
| Nav1.7 | CHO cells expressing human Nav1.7 | Block | 35.5 | Voltage-independent | mdpi.comnih.govx-mol.net |
Inhibition of High-Voltage Activated Calcium Channels (L- and N-type)
High-voltage activated (HVA) calcium channels, including L-type (Cav1) and N-type (Cav2.2) channels, are activated by larger membrane depolarizations and are involved in various functions such as neurotransmitter release and gene expression. mdpi.com
Studies have demonstrated that harmaline can inhibit HVA calcium channel currents. In rat DRG neurons, the sustained calcium channel current (ICa(L+N)), which is primarily carried by L- and N-type channels, was found to be more sensitive to harmaline than the transient T-type current. nih.govnih.gov Harmaline reduced ICa(L+N) with an IC50 of 100.6 µM in this preparation. nih.govnih.gov The threshold concentration for this effect was around 10 µM. nih.govnih.gov The inhibition was not use-dependent and was at least partly reversible. nih.govnih.gov
This inhibition of L- and N-type calcium channels by harmaline, particularly those localized at postsynaptic terminals, could interfere with synaptic transmission. nih.gov
Here is a summary of harmaline's effects on high-voltage activated calcium channels:
| Channel Type | Preparation/Cell Line | Effect | IC50 (µM) | Reference |
| High-Voltage Activated Ca2+ (ICa(L+N)) | Cultured rat DRG neurons | Inhibition | 100.6 | nih.govnih.gov |
Enzyme and Protein Kinase Regulation
Beyond ion channels, harmaline also interacts with certain enzymes, modulating their activity.
Acetylcholinesterase (AChE) Inhibitory Activity
Acetylcholinesterase (AChE) is an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. rsc.orgroyalsocietypublishing.org
Harmaline has been shown to possess inhibitory activity against AChE. wikipedia.orgmdpi.comlatoxan.comnih.govfrontiersin.orgresearchgate.net This inhibitory effect is considered significant and has been compared to that of FDA-approved drugs like galantamine. mdpi.comfrontiersin.org Studies have indicated that harmaline can enhance cholinergic function by inhibiting AChE activity. nih.govfrontiersin.org Molecular docking studies suggest that harmine, a related β-carboline alkaloid, can directly bind to the catalytic active site of acetylcholinesterase. nih.gov While the direct binding of harmaline to the catalytic site is not explicitly stated in the provided snippets, its close structural analogy to harmine and demonstrated AChE inhibition suggest a similar mechanism. nih.govfrontiersin.orgresearchgate.net
Research in mice models has shown that harmaline can ameliorate memory deficits, and this effect is linked to the enhancement of cholinergic neurotransmission via AChE inhibition. nih.govfrontiersin.orgmdpi.com One study suggested that harmaline might be more effective than harmine at a relatively lower dose in inhibiting AChE in rat endothelial brain cells. researchgate.net
Myeloperoxidase Activity Modulation
Myeloperoxidase (MPO) is a peroxidase enzyme primarily expressed in neutrophils, playing a role in the innate immune response and inflammation. wikipedia.orgguidetopharmacology.org
Harmaline has been reported to inhibit myeloperoxidase activity. mdpi.comnih.govfrontiersin.orgnih.gov Studies on the alkaloids of Peganum harmala demonstrated that harmaline, along with harmine and harmane, significantly inhibited MPO activity. nih.gov Harmaline exhibited a notable inhibitory effect on MPO, with an IC50 of 0.08 µM. nih.gov This IC50 value suggests that harmaline is a potent inhibitor of MPO among the tested Peganum harmala alkaloids. nih.gov
Molecular docking analysis has indicated that harmaline, like harmalol (B191368), has a high affinity for the active site of MPO, interacting through hydrogen and van der Waals bonds. nih.govresearchgate.net Molecular dynamics simulations further support that harmaline could act as an inhibitor of myeloperoxidase, showing stable protein-ligand equilibrium. researchgate.net
The inhibition of MPO by harmaline may contribute to the anti-inflammatory effects traditionally attributed to Peganum harmala. nih.gov
Here is a summary of harmaline's effects on enzyme activity:
| Enzyme | Effect | IC50 (µM) | Reference |
| Acetylcholinesterase | Inhibition | Not specified | wikipedia.orgmdpi.comlatoxan.comnih.govfrontiersin.orgresearchgate.net |
| Myeloperoxidase | Inhibition | 0.08 | mdpi.comnih.govfrontiersin.orgnih.gov |
Cyclooxygenase-2 (COX-2) Inhibition
Studies exploring the interaction of harmaline with cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, have yielded varied results. While some research has focused on harmaline analogs as substrate-selective COX-2 inhibitors, direct inhibition by harmaline itself has shown limited potency in certain assays. In one study evaluating harmaline and its analogs, harmaline (compounds 1 and 2 in that study) demonstrated no COX inhibitory activity in a purified COX inhibition assay using arachidonic acid (AA) as a substrate. nih.govacs.org Conversely, a fused tricyclic harmaline analog (compound 3) exhibited potent substrate-selective COX-2 inhibitory activity against 2-arachidonylglycerol (2-AG) oxygenation, with an IC₅₀ of 0.022 μM, compared to >1 μM for AA oxygenation. nih.govacs.orgacs.org This analog was found to bind in the cyclooxygenase channel of COX-2, altering the conformation of a residue (L531) towards the dimer interface. acs.org Another study investigating beta-carboline alkaloids, including harmaline, reported weak inhibition of COX-2 by harmaline. researchgate.net The active site of COX-2 is known to have a larger volume and a hydrophilic side chamber compared to COX-1, which is exploited by selective COX-2 inhibitors. mdpi.com
Based on the available data, direct, potent inhibition of COX-2 by harmaline is not consistently reported across studies, although its structural analogs show promise as selective inhibitors.
Sphingosine (B13886) Kinase-1 (SphK1) Inhibition
Harmaline has been identified as a potent inhibitor of Sphingosine Kinase-1 (SphK1), an enzyme crucial in the sphingolipid signaling pathway linked to cell proliferation and survival. acs.orgnih.govresearchgate.netacs.org This inhibition is considered a potential chemopreventive mechanism. acs.orgnih.govresearchgate.net
Characterization of Binding Mechanisms and Active Site Interactions
Molecular docking and fluorescence binding studies have provided insights into how harmaline interacts with SphK1. These studies suggest that harmaline binds to the substrate-binding pocket of SphK1 with significant affinity. acs.orgnih.govresearchgate.net Molecular docking predicted multiple plausible binding sites on SphK1 for harmaline, with the cluster corresponding to the sphingosine binding site showing high affinity. acs.orgnih.govresearchgate.netresearchgate.net Harmaline appears to bind at the catalytic site, potentially interfering with the availability of both sphingosine (substrate) and ATP. acs.orgnih.govresearchgate.net
Detailed interactions stabilizing the harmaline-SphK1 complex involve several amino acid residues within the binding pocket. Hydrogen bonding interactions have been observed between harmaline and active site residues such as Asp178 (a sphingosine-binding residue), Ser168, and Ser112. acs.orgnih.govresearchgate.net Additionally, van der Waals interactions contribute to the binding, involving residues in the ATP-binding site, including Arg191, Asp81, and Gly82. acs.orgnih.govresearchgate.net Asp81 is recognized as a catalytically critical residue for SphK1 function, involved in the phosphoryl transfer step, while Gly82 is essential for ATP binding. acs.orgnih.gov The binding of harmaline to these sites is thought to reduce substrate and ATP access to the enzyme, leading to inhibition. acs.orgnih.gov
Enzyme Kinetic Studies of SphK1 Inhibition
Enzyme inhibition assays, such as the malachite green-based ATPase assay, have been used to quantify the inhibitory potential of harmaline on SphK1 activity. These studies have shown a decrease in kinase activity with increasing concentrations of harmaline. acs.orgresearchgate.netresearchgate.net The half-maximal inhibitory concentration (IC₅₀) of harmaline for SphK1 has been determined. One study reported an IC₅₀ value of 6.1328 ± 0.33 μM, calculated by fitting the percent inhibition data to a sigmoidal dose-response curve. acs.orgnih.govresearchgate.netresearchgate.net This micromolar range IC₅₀ indicates that harmaline is a potent SphK1 inhibitor with appreciable binding affinity. acs.orgnih.govresearchgate.netresearchgate.net
The following table summarizes the IC₅₀ value reported for Harmaline's inhibition of SphK1:
| Target | Inhibitor | IC₅₀ (μM) | Assay Method | Reference |
| SphK1 | Harmaline | 6.13 ± 0.33 | Malachite green-based ATPase | acs.orgnih.govresearchgate.netresearchgate.net |
Inhibition of Dual-Specificity Tyrosine-(Y)-Phosphorylation-Regulated Kinase 1A (DYRK1A)
Harmaline and related β-carboline alkaloids, such as harmine, have been studied for their inhibitory effects on Dual-Specificity Tyrosine-(Y)-Phosphorylation-Regulated Kinase 1A (DYRK1A). DYRK1A is a kinase involved in various cellular processes, including neurodevelopment and cell cycle regulation. sci-hub.sefrontiersin.orgresearchgate.netpeerj.com
Harmine is a well-established and potent inhibitor of DYRK1A, acting in an ATP-competitive manner by binding to residues in the ATP-binding pocket and displacing ATP. sci-hub.senih.gov Harmine has shown higher affinity for DYRK1A compared to other DYRK family members. sci-hub.se While harmine is more frequently cited for its potent DYRK1A inhibition, harmaline has also been identified as an inhibitor or analog with potential effects on DYRK1A. researchgate.netpeerj.comnih.gov Inhibition of DYRK1A by harmine and other inhibitors has been linked to effects on cell proliferation. frontiersin.orgpeerj.com Studies using harmaline and DYRK1A inhibitors like INDY have suggested that DYRK1A inhibition is a possible mechanism underlying some of harmaline's biological effects, such as stimulating proliferation of human neural progenitor cells. peerj.com
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle. sci-hub.sefrontiersin.orgspandidos-publications.com Research, primarily focusing on the related compound harmine, indicates that β-carboline alkaloids can inhibit CDK activity. Harmine has been reported to specifically inhibit several CDKs, including Cdk1/cyclin B, Cdk2/cyclin A, and Cdk5/p25, by binding to their ATP-Mg²⁺-binding pocket. sci-hub.se
Harmaline has been implicated in regulating the cell cycle, with studies showing it can induce cell cycle arrest. frontiersin.orgspandidos-publications.com For instance, harmine (and by extension, potentially harmaline) has been shown to influence the expression levels of cyclins and CDKs, leading to cell cycle arrest at specific phases like G1/S or G2/M. frontiersin.orgspandidos-publications.com While direct kinetic data for harmaline's inhibition of specific CDKs is less extensively reported compared to harmine, its observed effects on cell cycle progression suggest an interaction with the CDK machinery. frontiersin.orgspandidos-publications.comresearchgate.net
Activation of Mitochondrial Caseinolytic Serine Protease (hClpP)
Recent investigations have identified harmaline as a potential activator of the human mitochondrial caseinolytic serine protease (hClpP). nih.govresearchgate.netresearcher.lifemdpi.comnih.govpreprints.org hClpP is a protease located in the mitochondria, and its hyperactivation can lead to mitochondrial dysfunction and cell death. nih.govnih.govpreprints.org
Harmaline was identified as a potential hClpP activator through structure-based virtual screening. nih.govresearchgate.netresearcher.lifemdpi.comnih.gov Subsequent molecular dynamics simulations and in vitro studies have provided information on the interaction and activation of hClpP by harmaline. nih.govresearchgate.netresearcher.lifenih.gov Activators of hClpP are thought to bind to an allosteric site, inducing conformational changes in the enzyme complex that enlarge the proteolytic pore and increase substrate degradation in an uncontrolled manner. nih.govpreprints.org This hyperactivation of hClpP can result in mitochondrial morphological damage and decreased oxidative phosphorylation, ultimately leading to tumor cell death. nih.govnih.govpreprints.org Harmaline's ability to activate hClpP is being explored in the context of potential therapeutic strategies, particularly for conditions like pediatric diffuse intrinsic pontine glioma (DIPG). nih.govresearchgate.netresearcher.lifemdpi.comnih.gov
In Silico Identification via Structure-Based Virtual Screening
Structure-based virtual screening (SBVS) is a computational technique that utilizes the three-dimensional structure of a target molecule to identify potential binding compounds. This approach is more computationally intensive than ligand-based methods but allows for a detailed examination of the target's binding site topography, including cavities, clefts, sub-pockets, and electrostatic properties, to predict compounds with high binding affinity. chapman.edu Harmaline has been identified as a potential therapeutic agent through SBVS, particularly in the context of discovering new activators for human mitochondrial caseinolytic serine protease (hClpP) for conditions like pediatric diffuse intrinsic pontine glioma (DIPG). nih.govresearchgate.netpreprints.org This identification was achieved using methods such as Fingerprints for Ligands and Proteins (FLAP), which is a structure-based virtual screening approach. nih.govresearchgate.netpreprints.org
Molecular Dynamics Simulations of Harmaline-hClpP Complexation
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide insights into the dynamic behavior of molecular systems, including the stability and interactions within protein-ligand complexes. Following the identification of harmaline through virtual screening, molecular dynamics simulations have been employed to investigate the interaction and activation of hClpP by harmaline. nih.govresearchgate.netpreprints.orgresearchgate.netnih.gov These simulations, coupled with in vitro investigations, have provided valuable information regarding the binding and activation mechanisms of hClpP by harmaline. nih.govresearchgate.netpreprints.orgnih.gov For instance, studies have shown that harmaline can bind to the active site pocket of certain proteins and form non-covalent interactions with key residues, with MD simulations further indicating the stability of such complexes over time. researchgate.net
Nucleic Acid Interactions and Associated Biological Effects
Harmaline and other β-carboline alkaloids are known to interact with nucleic acids, including both DNA and RNA. These interactions can lead to various biological effects, such as the induction of DNA damage.
Direct Binding to Nuclear DNA
Harmaline has been shown to directly bind to nuclear DNA. tandfonline.comjabonline.in Studies investigating the interaction of harmaline with different motifs of nucleic acids, such as double-stranded calf thymus (CT) DNA, have demonstrated binding. jabonline.innih.gov This binding can lead to significant structural changes in DNA, and viscometry, ferrocyanide quenching, and molecular docking studies have indicated an intercalated state of harmaline within the DNA helix. jabonline.innih.gov The interaction is often predominantly exothermic and enthalpy-driven with double-stranded DNA. nih.gov
Interaction with RNA Structures
Beyond DNA, harmaline also interacts with RNA structures. Research on the binding of β-carboline alkaloids, including harmaline, with yeast RNA has been conducted. nih.govresearchgate.net Spectroscopic evidence suggests significant binding of harmaline to RNA. nih.govresearchgate.net The affinity of harmaline-RNA binding has been quantified, showing a specific order of affinity compared to other β-carboline alkaloids. nih.govresearchgate.net Despite this interaction, studies have indicated that no major biopolymer secondary structural changes are observed upon harmaline interaction, and RNA largely maintains its A-family structure in these complexes. nih.govresearchgate.net
Here is a table summarizing the binding constants of various β-carboline alkaloids with yeast RNA:
| Alkaloid | Binding Constant (M⁻¹) |
| Harmine | 2.95 × 10⁷ |
| Harmaline | 7.47 × 10⁵ |
| Harmane | 5.62 × 10⁵ |
| Harmalol | 4.32 × 10⁵ |
| Tryptoline | 3.21 × 10⁵ |
Induction of DNA Damage (e.g., Single/Double DNA Breaks)
Interactions with nucleic acids can result in DNA damage. Harmaline has been reported to induce DNA damage. jabonline.in While some studies on related compounds like harmine have explored the induction of DNA strand breaks, including single-strand breaks (SSBs) and double-strand breaks (DSBs) capes.gov.brmdpi.comnih.gov, research specifically on harmaline indicates its capacity to induce DNA damage. jabonline.in Nucleic acid fragmentation has been observed in cells treated with harmaline. nih.gov
Cytochrome P450 Enzyme System Modulation
The cytochrome P450 (CYP) enzyme system plays a crucial role in the metabolism of many drugs and xenobiotics. Modulation of these enzymes by chemical compounds can significantly impact the pharmacokinetics of co-administered substances. Harmaline has been shown to modulate the activity of certain cytochrome P450 enzymes. researchgate.netacs.org Studies using human hepatoma HepG2 cells have demonstrated that extracts containing harmaline can differentially modulate the expression of various CYP genes. nih.govresearchgate.net For instance, Peganum harmala extract, which contains harmaline, has been shown to significantly increase the expression of CYP1A2, 2C19, and 3A4, while decreasing the expression of CYP2B6, 2D6, and 2E1. nih.govresearchgate.net
Furthermore, harmaline itself has been identified as an inhibitor of specific CYP enzymes. It has been reported to show competitive inhibition on the activity of CYP2D6. researchgate.net The inhibition of major CYP enzymes by β-carboline alkaloids like harmaline suggests a potential for altered pharmacokinetics of drugs metabolized by these enzymes. researchgate.net Harmaline O-demethylation, a key metabolic pathway for harmaline, is primarily catalyzed by CYP2D6 and CYP1A2 in human liver microsomes. nih.gov Studies have shown that CYP2D6 extensive metabolizer hepatocytes exhibit significantly higher harmaline O-demethylase activity compared to poor metabolizer hepatocytes. nih.gov
Here is a table summarizing the inhibitory effects of harmaline on CYP2D6:
| Enzyme | Type of Inhibition | Kᵢ (µM) |
| CYP2D6 | Competitive | 20.69 |
Harmaline is a fluorescent indole (B1671886) alkaloid belonging to the β-carboline group. It is found in several medicinal plants, notably Peganum harmala medchemexpress.comwikipedia.org. Research has explored its various pharmacological activities, including its effects on enzyme systems and oxidative stress pathways.
Inhibition of Carcinogen-Activating Enzyme CYP1A1 Harmaline has been shown to inhibit the carcinogen-activating enzyme CYP1A1nih.govresearchgate.netnih.govnih.gov. This inhibition is significant as CYP1A1 is involved in the metabolic activation of several environmental contaminants, such as polycyclic aromatic hydrocarbons (PAHs), into carcinogenic formsnih.govtandfonline.com.
Transcriptional and Posttranslational Regulatory Mechanisms Harmaline inhibits CYP1A1 through both transcriptional and posttranslational mechanismsnih.govresearchgate.netnih.gov. Studies in human hepatoma HepG2 cells treated with dioxin (TCDD), a known inducer of CYP1A1, showed that harmaline significantly inhibited CYP1A1 at the mRNA, protein, and activity levels in a concentration-dependent mannernih.govnih.gov.
At the transcriptional level, harmaline inhibits the induction of CYP1A1 mRNA nih.govnih.gov. At the posttranslational level, harmaline decreases the protein stability of CYP1A1, suggesting the involvement of posttranslational modifications nih.govnih.gov. These posttranslational modifications may involve the ubiquitin-proteasomal pathway and direct inhibitory effects of harmaline on the CYP1A1 enzyme itself nih.govnih.gov.
Impact on Aryl Hydrocarbon Receptor (AhR) Signaling Pathway The regulation of CYP1A1 is primarily mediated by the aryl hydrocarbon receptor (AhR) signaling pathwaynih.govtandfonline.comwikipedia.org. The AhR is a ligand-activated transcription factor that, upon binding to ligands like dioxins, translocates to the nucleus and heterodimerizes with the AhR nuclear translocator (ARNT)nih.govwikipedia.org. This complex then binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of genes, including CYP1A1nih.govwikipedia.orgfrontiersin.org.
Harmaline impacts the AhR signaling pathway by inhibiting the TCDD-mediated induction of AhR-dependent luciferase activity nih.govnih.gov. Furthermore, harmaline inhibits the TCDD-mediated formation of the AhR/ARNT/XRE complex nih.govnih.gov. Competitive ligand binding assays have shown that harmaline can significantly displace [³H]TCDD, indicating that it can interfere with the binding of AhR ligands nih.govnih.gov. These findings suggest that harmaline acts as an AhR antagonist, preventing the activation of the AhR pathway and subsequent induction of CYP1A1 nih.gov.
Oxidative Stress and Redox State Modulation
Direct Free Radical-Scavenging and Antioxidant Properties Conversely, harmaline also possesses direct free radical-scavenging and antioxidant propertiesmedchemexpress.comresearchgate.netnih.govoup.comunp.edu.arresearchgate.netoup.comdergipark.org.trmodares.ac.ir. It has been shown to exhibit significant free radical scavenging capacity in assays such as the DPPH* assayresearchgate.netoup.com. Harmaline has demonstrated a higher antioxidant capacity than harmine in scavenging free radicals and preventing the oxidation of low-density lipoprotein (LDL) induced by copperresearchgate.netoup.com. This protective effect against LDL oxidation is considered relevant to the prevention of atherosclerosisresearchgate.netoup.com.
Harmaline's antioxidant effects have also been observed in various biological contexts. It has been reported to reduce lipid peroxidation and preserve glutathione (B108866) (GSH) levels in paw tissues in a mouse model of inflammation, highlighting its antioxidant effects in vivo nih.govresearchgate.net. β-carbolines, including harmaline and harmalol, have shown antioxidant activity by inhibiting lipid peroxidation in microsomal hepatic preparations and by attenuating oxidative damage to hyaluronic acid, cartilage collagen, and immunoglobulin G oup.com. These properties contribute to cellular protection against oxidative stress nih.govresearchgate.net.
Preclinical Research Models and Phenotypic Characterization of Harmaline Effects
Neurological and Motor Function Models
Harmaline-Induced Tremor as a Pharmacological Model of Essential Tremor
Harmaline (B1672942), a β-carboline alkaloid, is widely utilized to induce tremor in experimental animals, serving as a common pharmacological model for essential tremor (ET). This model is considered valuable for preclinical screening of potential ET therapies due to shared characteristics with the human condition. mdpi.comtranspharmation.com The tremor induced by harmaline is typically characterized as an action tremor, appearing during posture holding and voluntary movement, and is often intensified during movement, similar to ET in patients. mdpi.comtranspharmation.combiorxiv.orgsynapcell.com
Phenotypic Characterization and Frequency Spectrum in Various Animal Species (e.g., Rodents, Swine)
Harmaline administration induces a dose-dependent tremor in various animal species, including mice, rats, rabbits, cats, sheep, monkeys, and pigs. mdpi.com The frequency of the harmaline-induced tremor is notably dependent on the size of the animal. mdpi.com
Observed tremor frequencies in different species include:
Monkeys: 8–10 Hz mdpi.com
Rats: 8–12 Hz transpharmation.combiorxiv.orgsynapcell.comnih.govresearchgate.net, 10–12 Hz mdpi.com, 9-12 Hz transpharmation.com
Mice: 10–16 Hz biorxiv.orgsynapcell.comnih.gov, 11–14 Hz mdpi.combiorxiv.org, 10-15 Hz transpharmation.com, 9-16 Hz escholarship.org
Cats: 8–12 Hz biorxiv.org
Pigs: 10–16 Hz nih.govresearchgate.netsemanticscholar.orgfrontiersin.orgnih.gov, with a prominent peak near 13 Hz frontiersin.org. Another significant tremor at 8–10 Hz has also been detected in pigs. semanticscholar.org
The tremor typically appears within minutes after administration and can last for several hours. mdpi.com In swine, harmaline induces significant motion tremor that is apparent during both laying and standing but is enhanced during movements like standing and walking. nih.gov Repeated administration of harmaline can lead to a progressive reduction in the induced tremor, a phenomenon known as tolerance, observed in rats and pigs but not in mice. mdpi.comsemanticscholar.orgfrontiersin.orgresearchgate.net
Here is a summary of harmaline-induced tremor frequencies across different species:
| Species | Tremor Frequency Range (Hz) |
| Monkeys | 8–10 mdpi.com |
| Rats | 8–12 transpharmation.combiorxiv.orgsynapcell.comnih.govresearchgate.net, 9-12 transpharmation.com, 10–12 mdpi.com |
| Mice | 10–16 biorxiv.orgsynapcell.comnih.gov, 10-15 transpharmation.com, 11–14 mdpi.combiorxiv.org, 9-16 escholarship.org |
| Cats | 8–12 biorxiv.org |
| Pigs | 10–16 nih.govresearchgate.netsemanticscholar.orgfrontiersin.orgnih.gov (peak near 13 Hz frontiersin.org), 8–10 semanticscholar.org |
Neuroanatomical Substrates and Olivocerebellar Circuitry in Tremorgenesis
The generation of harmaline-induced tremor is strongly linked to the olivocerebellar system. mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov Harmaline is known to increase the rhythmicity and frequency of olivo-cerebellar inputs. researchgate.netresearchgate.netnih.gov Specifically, harmaline elicits rhythmic bursting in neurons of the inferior olivary nucleus (ION), which are synchronized via dendritic glomeruli. researchgate.netresearchgate.netresearchgate.net This synchronized activity is transmitted to Purkinje cells in the cerebellar cortex via climbing fibers. researchgate.netresearchgate.nettum.de Climbing fiber activity excites complex spikes in Purkinje cells, which then project inhibitory GABAergic signals to the deep cerebellar nuclei (DCN). researchgate.netresearchgate.netresearchgate.net The DCN neurons, which also receive collateral inputs from climbing fibers, provide the major output of the cerebellum. biorxiv.orgresearchgate.net
Studies have shown that selective damage to olivary climbing fibers can eliminate harmaline tremor. mdpi.com Furthermore, harmaline administration increases neuronal activity, as indicated by increased c-fos immunoreactivity, in the ION, DCN, and cerebellar cortex. mdpi.com The inferior olive, climbing fibers, and the deep cerebellar nuclei are considered critical structures required for tremor expression in this model. researchgate.netresearchgate.netnih.gov While Purkinje cells receive input from climbing fibers and project to the DCN, their absence reduces but does not abolish tremor, suggesting they are not strictly required for tremor expression itself, although their rhythmic firing contributes. biorxiv.orgresearchgate.netresearchgate.netnih.gov The deep cerebellar outflow to the brainstem and spinal cord is sufficient for harmaline tremor expression without the need for supratentorial structures. researchgate.netresearchgate.net
Harmaline's effect on the olivocerebellar circuit involves increasing the rhythmicity and frequency of inferior olive neuron firing, which is transmitted to the cerebellum via climbing fibers. researchgate.netresearchgate.net This leads to increased activity and synchrony of climbing fibers and their associated Purkinje cells. researchgate.net Silencing inferior olive neurons or causing climbing fiber loss eliminates the ability of harmaline to induce tremor. researchgate.net
Electrophysiological Signatures and Biomarkers (e.g., EEG Oscillatory Activity)
Harmaline-induced tremor is associated with distinct electrophysiological signatures, particularly oscillatory activity within the cerebello-thalamo-cortical network. synapcell.comnih.govresearchgate.netresearchgate.netdntb.gov.ua Harmaline produces pathological oscillations within the cerebellum. researchgate.netresearchgate.netdntb.gov.ua In rats, concomitant with the emergence of body tremor, harmaline enhances rhythmic activity in single cerebellar nuclei (CN) neurons. frontiersin.orgnih.gov However, this enhanced activity is characterized by impaired spectral structure, leading to a loss of coherence in the majority of simultaneously recorded neuronal pairs in the CN. frontiersin.orgnih.gov This suggests that alterations in neuronal synchrony and coherence, rather than just rhythmicity, may underlie harmaline-induced tremor. nih.gov
Electrophysiological recordings, including local field potentials (LFP) from the thalamus and medial cerebellar nuclei and electroencephalography (EEG) from the sensorimotor cortex, have been used to study harmaline tremor in rats. nih.govresearchgate.netdntb.gov.ua Harmaline increases the amplitude of the behavioral tremor in the 9–15 Hz range and increases thalamic LFP coherence with the tremor during movement. nih.govresearchgate.netdntb.gov.ua Conversely, medial cerebellar nuclei and cerebellar vermis LFP coherence with tremor remains unchanged from rest, suggesting that harmaline-induced cerebellar oscillations are independent of behavioral state and tremor amplitude, while thalamic oscillations are dependent on these factors. nih.govresearchgate.netdntb.gov.ua
EEG has been identified as a relevant biomarker in the harmaline model, providing a complement to behavioral studies by evaluating the impact of treatments on the ET biomarker within the cerebellum and motor cortex. synapcell.com High-density EEG has shown that tremor reduction correlates with alterations of cerebellar activity. escholarship.org
Effects on Neuronal Synchrony and Coherence in Cerebellar Nuclei
Harmaline significantly alters neuronal synchrony and coherence in the cerebellar nuclei (CN). While harmaline increases rhythmic activity in single CN neurons, the spectral structure of these oscillations is impaired, resulting in a significant loss of coherence in the majority of simultaneously recorded neuronal pairs. frontiersin.orgnih.gov This contrasts with the highly coherent oscillations generated in the cerebellar cortex by harmaline administration. frontiersin.org The dominant frequencies of oscillations in CN neurons are broadly distributed under harmaline, and the likelihood of two simultaneously recorded neurons co-oscillating and their oscillation coherence are significantly lower. nih.gov These alterations in synchrony and coherence in the CN are argued to underlie harmaline-induced body tremor. nih.gov Chemical suppression of harmaline-induced tremor has been shown to lead to a partial recovery of the oscillation characteristics and pairwise neuronal coherence in CN neurons. frontiersin.org
Evaluation of Novel Therapeutic Interventions in the Model
The harmaline-induced tremor model is a well-established tool for the preclinical screening of potential therapeutic agents for ET. mdpi.comtranspharmation.combiorxiv.orgsynapcell.comresearchgate.netnih.gov The predictive validity of this model is supported by the observation that many drugs effective in attenuating harmaline tremor in animals also show positive therapeutic effects in ET patients. mdpi.combiorxiv.orgnih.gov Examples of such drugs include propranolol, primidone, clonazepam, zonisamide, and gabapentin. mdpi.combiorxiv.org Propranolol, a classic anti-tremor agent used clinically, has been shown to significantly attenuate or completely block harmaline-induced tremor in animal models. biorxiv.orgsynapcell.commeliordiscovery.com Ethanol and other alcohols also suppress harmaline tremor. escholarship.orgnih.govmeliordiscovery.com
The model allows for the evaluation of novel drug candidates with diverse mechanisms of action. For instance, studies have investigated the effects of α6GABAAR-selective positive allosteric modulators (PAMs), demonstrating that such compounds can significantly attenuate harmaline-induced tremor in mice. biorxiv.org The involvement of cerebellar α6GABAARs in this anti-tremor effect has been supported by experiments using antagonists. biorxiv.org
The harmaline model, combined with electrophysiological biomarkers like EEG, provides a robust platform for screening and decision-making in the development of novel ET therapies. synapcell.com It allows for the assessment of the pharmacodynamics of potential treatments and is predictive of their efficacy. synapcell.com
While the harmaline model is valuable for preclinical testing, it is important to note its limitations. It is an acute model, unlike the chronic nature of ET, and not all drugs that suppress harmaline tremor are subsequently found to be effective in clinical trials for ET. nih.gov
Epilepsy and Seizure Models
Studies have explored the effects of harmaline in experimental models of epilepsy and seizures, particularly those induced by penicillin.
Research in rats utilizing the penicillin G-induced experimental epilepsy model has investigated the impact of both short-term and long-term harmaline administration. Electrocorticographic data analysis revealed that both acute and chronic harmaline treatment increased the seizure threshold in a dose-dependent manner. dergipark.org.tr Specifically, the acute harmaline group demonstrated a reduction in the frequency and amplitude of spike-wave discharges up to the 10th period when compared to control and other groups. dergipark.org.tr The time to the onset of the first epileptiform activity was also statistically increased in both acute and chronic harmaline groups compared to the control group. researchgate.net These findings suggest that harmaline may possess antiepileptic properties in this specific model. researchgate.net
| Treatment Group | Effect on Seizure Threshold | Effect on Spike-Wave Frequency (Acute) | Effect on Spike-Wave Amplitude (Acute) | Latency to First Epileptiform Activity |
|---|---|---|---|---|
| Acute Harmaline | Increased (Dose-dependent) | Reduced (Up to 10th period) | Reduced (Up to 10th period) | Increased |
| Chronic Harmaline | Increased (Dose-dependent) | Not specified in detail | Not specified in detail | Increased |
| Control (Penicillin) | Baseline | Baseline | Baseline | Baseline |
Note: Data on the specific magnitude of changes and statistical significance (p<0.05) were reported for the observed effects. dergipark.org.trresearchgate.net
Anti-Infective and Antiparasitic Animal Models
Harmaline has been evaluated for its potential against certain infectious agents and parasites in animal models.
Investigations into the antiviral activity of harmaline (HAL) have included evaluation against Cyprinid herpesvirus 3 (CyHV-3), also known as Koi herpesvirus, in fish. CyHV-3 is a significant pathogen in koi and common carp, causing high mortality, particularly in fry. nih.govnih.gov Immersion treatment with 10 µM HAL for 3–4 hours daily within the first 5 days post-infection was shown to increase the survival rate of fry by 60%. nih.govnih.gov Furthermore, intramuscular injection of HAL at 20 µM was found to reduce the rate of CyHV-3 reactivation induced by heat stress in latently infected koi. nih.govnih.govmdpi.com These results suggest that harmaline could potentially be utilized to prevent CyHV-3 infection or reactivation from latency. nih.govnih.gov
| Model System | Harmaline Concentration | Treatment Duration/Regimen | Observed Effect |
|---|---|---|---|
| CyHV-3 infected fish (fry) | 10 µM | Immersion, 3-4 hours daily for 5 days | Increased survival rate by 60% |
| Latently CyHV-3 infected koi (heat-stressed) | 20 µM | Intramuscular injection | Reduced rate of CyHV-3 reactivation |
While some studies have investigated the antiparasitic effects of harmaline, the available information primarily focuses on in vitro models rather than in vivo animal models for Toxoplasma gondii. In vitro studies using T. gondii tachyzoites in infected Vero cell cultures demonstrated that harmaline significantly reduced parasite multiplication by 20% compared to the negative control. researchgate.netnih.govscielo.brscielo.br However, the response of cells treated with harmaline did not follow a dose-dependent profile within the evaluated concentration range in these in vitro experiments. scielo.brscielo.br
In Vitro Cellular and Biochemical Investigations of Harmaline
Anticancer Mechanisms at the Cellular Level
In vitro studies have explored the mechanisms by which harmaline (B1672942) exhibits anticancer activity, focusing on its effects at the cellular and biochemical levels.
Cytotoxic Effects on Diverse Cancer Cell Lines
Harmaline has demonstrated cytotoxic effects across a range of cancer cell lines, indicating its potential as a broad-spectrum agent. Studies have reported its inhibitory effects on the viability of various cancer cells, including non-small cell lung carcinoma (NSCLC), glioblastoma, ovarian cancer, breast cancer, prostate cancer, gastric cancer, liver cancer, esophageal squamous cell carcinoma (ESCC), myeloma, and cervical cancer cells. nih.govcncb.ac.cnacs.orgjabonline.inwho.intresearchgate.netresearchgate.net
The cytotoxic potency of harmaline can vary depending on the specific cancer cell line and treatment duration. For instance, in NSCLC cells, harmaline showed higher cytotoxicity in H1299 cells compared to A549 cells. acs.org In ovarian cancer, harmaline attenuated the viability of A2780 cells in a dose- and time-dependent manner. researchgate.net
The following table summarizes some reported IC50 values (the concentration of a substance required to inhibit 50% of cell growth in vitro) for harmaline across different cancer cell lines:
| Cancer Cell Line | Type of Cancer | IC50 (µM) | Reference |
| H1299 | Non-Small Cell Lung Carcinoma | 48.16 ± 1.76 | nih.govresearchgate.net |
| A549 | Non-Small Cell Lung Carcinoma | 67.9 ± 2.91 | nih.govresearchgate.net |
| A2780 | Ovarian Cancer | Not specified (dose-dependent reduction in viability reported) | nih.govresearchgate.net |
| Human Prostate Cancer | Prostate Cancer | 8–10 | nih.gov |
| 4T1 | Breast Cancer | 144.21 | nih.govresearchgate.net |
| HeLa | Cervical Cancer | 28 (GI50) | jabonline.in |
| U-87 | Glioblastoma | Not specified (cytotoxic effect reported) | cncb.ac.cnnih.govresearchgate.net |
| HepG2 | Liver Cancer | Not specified (inhibits viability) | nih.govspandidos-publications.com |
| SGC-7901 | Gastric Cancer | Not specified (induces apoptosis) | researchgate.netnih.gov |
Note: GI50 refers to the concentration for 50% growth inhibition.
Induction of Programmed Cell Death Pathways (Apoptosis via Intrinsic and Extrinsic Pathways)
A key mechanism by which harmaline exerts its anticancer effects is through the induction of apoptosis, or programmed cell death, in cancer cells. tandfonline.comresearchgate.netnih.govcncb.ac.cnnih.govfrontiersin.orgresearchgate.netjabonline.inspandidos-publications.com Studies have shown that harmaline can activate the caspase cascade, a central pathway in apoptosis. researchgate.netnih.govresearchgate.net
Research suggests that harmaline can induce apoptosis through both intrinsic and extrinsic pathways, depending on the cell type. In NSCLC cells (A549 and H1299), harmaline appears to induce apoptosis possibly via the intrinsic pathway, as indicated by increased caspase-3 activity. acs.org In human liver carcinoma HepG2 cells, harmaline significantly increased the expression of caspase-8 and caspase-8/3 activity, suggesting involvement of the extrinsic pathway, potentially through the upregulation of Fas/FasL signaling. nih.govspandidos-publications.com In ovarian cancer A2780 cells, harmaline increased the proportion of cells in the late apoptotic phase. researchgate.net
Cell Cycle Arrest Mechanisms and Associated Gene Expression
Harmaline has been shown to inhibit cancer cell proliferation by inducing cell cycle arrest. nih.govcncb.ac.cnnih.govfrontiersin.orgresearchgate.netjabonline.in This arrest can occur at different phases of the cell cycle depending on the cancer cell type and experimental conditions.
Studies have reported that harmaline treatment is associated with the upregulation of cell cycle-related genes such as p21 and p53. cncb.ac.cnnih.govresearchgate.netnih.govspandidos-publications.comresearchgate.net For example, in glioblastoma cells, harmaline treatment upregulated p21 and p53, leading to sub-G1 cell cycle arrest. cncb.ac.cnnih.gov In human liver carcinoma HepG2 cells, harmaline significantly increased p53 and p21 protein expression. nih.govspandidos-publications.com Upregulation of p53 and the Bax/Bcl2 ratio was also observed in harmaline-treated ovarian cancer cells. nih.govresearchgate.net These findings suggest that harmaline influences key regulatory proteins involved in cell cycle progression and apoptosis.
Inhibition of Cancer Cell Migration, Invasion, and Metastasis
Beyond inhibiting proliferation and inducing apoptosis, harmaline has also demonstrated the ability to suppress the migratory and invasive capabilities of cancer cells in vitro. nih.govcncb.ac.cnnih.govfrontiersin.orgresearchgate.netspandidos-publications.com These processes are crucial for tumor metastasis.
Studies have shown that harmaline can inhibit the expression and activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are enzymes involved in the degradation of the extracellular matrix and play a significant role in cancer cell invasion and metastasis. cncb.ac.cnnih.govresearchgate.netspandidos-publications.com In glioblastoma U-87 cells, harmaline potently suppressed the essential steps of metastasis by inhibiting the expression of MMP-2 and -9, and also significantly reduced cell migration. cncb.ac.cnnih.gov Similarly, in ovarian cancer A2780 cells, harmaline decreased the mRNA expression and gelatinase activity of MMP-2 and MMP-9, leading to reduced migration. nih.govresearchgate.net
Modulation of Epithelial-to-Mesenchymal Transition (EMT) Processes
Epithelial-to-Mesenchymal Transition (EMT) is a biological process that allows epithelial cells to acquire mesenchymal characteristics, enhancing their motility and invasiveness, and is implicated in cancer progression and metastasis. nih.govfrontiersin.org Research suggests that harmine (B1663883), a related β-carboline alkaloid, can inhibit EMT in tumor cells by modulating the expression of epithelial and mesenchymal markers. nih.govfrontiersin.orgnih.govresearchgate.net While direct studies specifically on harmaline's modulation of EMT markers were less prominent in the immediate search results compared to harmine, the close structural and pharmacological relationship between the two alkaloids, coupled with harmaline's observed inhibition of migration and invasion, suggests a potential role in influencing EMT processes. Studies on harmine have shown it can upregulate epithelial markers like E-cadherin and downregulate mesenchymal markers like N-cadherin, vimentin, and fibronectin in breast cancer cells. nih.govfrontiersin.orgnih.gov
Angiogenesis Inhibition in Cell-Based Assays
Angiogenesis, the formation of new blood vessels, is vital for tumor growth and metastasis. frontiersin.org In vitro studies have explored the potential of harmaline to inhibit angiogenesis. While specific detailed mechanisms of harmaline's direct effect on endothelial cells were not extensively detailed in the search results, some studies on harmine, a closely related alkaloid, have indicated anti-angiogenic potential. frontiersin.org Harmine has been shown to inhibit bladder tumor invasion and migration by suppressing angiogenesis, potentially by affecting factors like vascular endothelial growth factor (VEGF) and its receptor VEGFR-2. frontiersin.org Given the structural similarity, harmaline may also possess similar anti-angiogenic properties, which warrants further investigation using cell-based angiogenesis assays.
Synergistic Effects with Established Chemotherapeutic Agents
Research indicates that harmine, a related β-carboline alkaloid, exhibits synergistic effects when combined with various chemotherapeutic drugs in in vitro studies. While direct studies on harmaline's synergistic effects with a broad range of established chemotherapeutic agents are less extensively documented in the provided search results, studies on harmine offer insights into the potential for β-carboline alkaloids in combination therapies. For instance, harmine has been shown to enhance the cytotoxicity of gemcitabine (B846) in pancreatic cancer cells and act as a sensitizer (B1316253) for docetaxel (B913) in breast cancer cells. nih.gov The combination of harmine with LY294002, a PI3K/Akt inhibitor, significantly increased cytotoxicity in gastric cancer cells. nih.gov These findings suggest a potential for similar synergistic interactions with harmaline, warranting further investigation.
Antiviral Mechanisms in Cell Culture Systems
Harmaline has demonstrated antiviral activity in cell culture systems against various viruses, including herpes simplex virus (HSV) and Cyprinid herpesvirus 3 (CyHV-3). nih.govnih.govoamjms.eunih.govresearchgate.netnih.gov
Inhibition of Viral Replication and Plaque Formation (e.g., CyHV-3)
Studies on CyHV-3, a significant pathogen in carp, have shown that harmaline can effectively inhibit viral replication and reduce plaque formation in cell cultures. nih.govnih.gov For example, treatment with 5 µM harmaline for 2 hours immediately after a one-hour infection exposure significantly blocked nearly 50% to 90% of plaque formation in vitro, depending on the initial viral concentration. nih.govnih.gov At a concentration of 10 µM, harmaline reduced CyHV-3 replication in vitro by 60% after 30 minutes of treatment, with inhibition increasing to 85.5% after 2 hours and 85% after 6 hours. nih.govnih.gov Harmaline at 20 µM also showed effectiveness against CyHV-3 DNA replication and virion production even when treatment was initiated at later stages of infection (3 and 5 days post-infection). nih.govnih.gov Compared to acyclovir (B1169) (ACV), a common anti-herpesvirus drug, harmaline demonstrated comparable or greater inhibition of plaque formation at certain concentrations and treatment durations in CyHV-3 infected cells. nih.govnih.gov
Data on Harmaline's Effect on CyHV-3 Plaque Formation:
| Harmaline Concentration (µM) | Treatment Duration (h) | Approximate Plaque Formation Inhibition (%) | Citation |
| 5 | 2 | 50-90 | nih.govnih.gov |
| 10 | 0.5 | 60 | nih.govnih.gov |
| 10 | 1 | 65 | nih.govnih.gov |
| 10 | 2 | 85.5 | nih.govnih.gov |
| 10 | 6 | 85 | nih.govnih.gov |
Effects on Viral Gene Transcription (e.g., Early Viral Transcription)
Harmaline has been reported to inhibit early transcription of herpes simplex virus type 1 and 2 (HSV-1 and HSV-2) at non-cytotoxic concentrations. oamjms.eu This suggests that one of the mechanisms by which harmaline exerts its antiviral effect is by interfering with the initial stages of viral gene expression, which are crucial for the viral replication cycle. researchgate.netnih.govisv.org.ir Specifically, studies on HSV-2 have indicated that harmaline can suppress immediate early (IE) gene expression. nih.gov This suppression appears to involve interference with the recruitment of cellular factors essential for IE gene transcription. nih.gov
Antiparasitic Mechanisms in Cell Culture Systems
Harmaline has demonstrated antiparasitic effects in cell culture systems against certain protozoan parasites. nih.govresearchgate.netscielo.brnih.govoatext.comnih.govspringermedizin.demdpi.com
Effects on Protozoan Parasites (e.g., Leishmania tarentolae, Toxoplasma gondii)
In vitro studies have investigated the effects of harmaline on Toxoplasma gondii and Leishmania tarentolae. nih.govresearchgate.netscielo.brnih.govoatext.comillinoisstate.edu Against T. gondii tachyzoites in infected Vero cell cultures, harmaline significantly reduced parasite multiplication. nih.govresearchgate.netscielo.brnih.gov While T. gondii cultures did not show a dose-dependent response to harmaline treatment in one study, parasite reductions of up to 20% were observed at most tested concentrations (0.49 to 15.63 µg/mL). nih.govscielo.brnih.gov
Studies on Leishmania tarentolae have shown that harmaline can negatively affect cell viability. oatext.com However, harmaline exposure also led to an increase in the activity of secreted acid phosphatase (SAP) from L. tarentolae, an enzyme reported to play a role in Leishmania infection. oatext.com This suggests a complex interaction where harmaline might have both inhibitory effects on parasite viability and activating effects on certain parasitic enzymes. oatext.com Harmaline has also shown antileishmanial activity against the intracellular amastigote form of Leishmania infantum in macrophages, potentially by inhibiting parasite protein kinase C. nih.gov
Reduction of Intracellular Parasite Multiplication
Harmaline has been shown to reduce the intracellular multiplication of parasites like Toxoplasma gondii within host cells. nih.govresearchgate.netscielo.brnih.gov In Vero cell cultures infected with T. gondii, treatment with harmaline resulted in a significant reduction in parasite multiplication compared to untreated control groups. nih.govresearchgate.netscielo.brnih.gov Although the reduction was not always dose-dependent across all concentrations tested for T. gondii, a notable decrease in intracellular parasite load was observed. nih.govscielo.brnih.gov Vero cells treated with harmaline showed a higher prevalence of low or moderate parasitic proliferation according to an intracellular parasite proportion scale. nih.govresearchgate.netscielo.br
Data on Harmaline's Effect on Intracellular Toxoplasma gondii Multiplication:
| Harmaline Concentration Range (µg/mL) | Observed Effect on Parasite Multiplication | Citation |
| 0.49 - 15.63 | Significantly reduced parasite multiplication (up to 20% reduction compared to negative control) | nih.govscielo.brnih.gov |
Neurocellular and Neurochemical Investigations
In vitro studies have investigated the effects of harmaline on neuronal cells and the modulation of neurotransmitter systems. These studies aim to understand the direct impact of harmaline on neuronal function and signaling pathways.
Interactions with Neuronal Cell Lines and Synaptosomal Preparations
Research has explored the interaction of harmaline with neuronal cell lines and synaptosomal preparations. Synaptosomes, isolated nerve terminals, are valuable tools for studying neurotransmitter uptake and release mechanisms. Harmaline has been shown to inhibit synaptosomal uptake of both GABA and dopamine (B1211576). Specifically, it inhibits synaptosomal GABA uptake with an IC50 of 47 μM and dopamine uptake with an IC50 of 8.1 μM. nih.gov Furthermore, harmaline has been observed to increase dopamine release from striatal slices at a concentration of 6 μM. nih.gov
Studies have also indicated that harmaline can affect the activity of voltage-gated membrane channels in neuronal cells, although the precise mechanisms of interaction with these channels are not fully understood. nih.gov Some research suggests that harmaline, similar to the related compound harmine, may interact with the 1,4-dihydropyridine-binding site of L-type calcium channels in cardiac cells. nih.gov
Modulation of Endogenous Neurotransmitter Levels and Signaling
Harmaline's influence on endogenous neurotransmitter levels and signaling has been investigated in vitro. Its ability to inhibit monoamine oxidase A (MAO-A) is a well-established mechanism that can lead to increased levels of monoamine neurotransmitters such as serotonin (B10506) (5-HT), dopamine (DA), and noradrenaline (NA). nih.govresearchgate.netmdpi.comoamjms.eu Harmaline is a potent inhibitor of MAO-A, with reported IC50 values as low as 4–8 nM, while its activity against MAO-B is considered negligible. nih.gov
Beyond MAO-A inhibition, harmaline has shown affinity for certain neurotransmitter receptors. Initial studies suggested limited binding to 5-HT1a-d, 5-HT2, or 5-HT3 receptors at concentrations above 100 μM. nih.gov However, subsequent research indicated affinity for the 5-HT2a (Ki = 7.8, 42.5 μM) and 5-HT2c (Ki = 9.4 μM) receptors. nih.gov These affinities are comparable to cerebellar harmaline levels observed in mice after administration. nih.gov
In addition to its effects on monoamines, harmaline has been shown to modulate other neurotransmitter systems. It can inhibit acetylcholinesterase (AChE) activity, an enzyme responsible for the breakdown of acetylcholine (B1216132). oamjms.eufrontiersin.org This inhibition can lead to increased levels of acetylcholine, a neurotransmitter crucial for cognitive function.
Protein-Ligand Binding and Macromolecular Interactions
Investigations into harmaline's interactions with proteins and other macromolecules have provided insights into its potential therapeutic targets and mechanisms.
Interaction with Human Hemoglobin under Molecular Crowding Conditions
The interaction of harmaline with human hemoglobin (Hb) has been studied, particularly under molecular crowding conditions which mimic the intracellular environment more closely than dilute buffer solutions. While the interaction between harmaline and Hb is reported to be weak in normal buffer media, it is significantly enhanced in the presence of crowding agents like polyethylene (B3416737) glycol (PEG) 200. nih.govacs.orgnih.govacs.org
Studies using UV-vis and fluorescence spectroscopy have demonstrated that increasing concentrations of crowding agents lead to a stronger interaction between harmaline and Hb. nih.govacs.orgacs.org In a 40% PEG 200-mediated crowding condition, the binding constant for Hb-harmaline reached 6.82 × 105 M–1, indicating a high affinity compared to the interaction in buffer media. nih.govacs.orgnih.govacs.org Fluorescence anisotropy and lifetime measurements further suggest that the rotational movement of harmaline is maximally restricted by Hb in high crowding environments. nih.govacs.orgnih.gov
The stoichiometry of the interaction between Hb and harmaline has been found to be 1:1 in different percentages of the crowding agent. nih.govacs.orgnih.govacs.org Circular dichroism spectroscopy results indicate stronger interaction and secondary structure alterations of Hb in higher crowding environments. nih.govacs.orgnih.govresearchgate.net Thermodynamic studies suggest that the binding reactions in crowding environments are endothermic and disordering, with hydrogen bonding and van der Waals interactions identified as the main forces involved. nih.govnih.govresearchgate.net This enhanced interaction in molecular crowding conditions suggests that harmaline may interact more strongly with Hb within the cellular environment than predicted by studies in dilute solutions. nih.govnih.govacs.org
Quantification of Binding Affinities and Stoichiometry with Target Enzymes (e.g., SphK1, hClpP)
Harmaline has been investigated for its binding affinity and stoichiometry with various enzymes, including Sphingosine (B13886) Kinase-1 (SphK1) and human mitochondrial caseinolytic serine protease (hClpP).
Sphingosine Kinase-1 (SphK1): Harmaline has been identified as a potent inhibitor of SphK1. acs.orgnih.govacs.orgresearchgate.net Molecular docking and fluorescence binding studies have revealed that harmaline binds to the substrate-binding pocket of SphK1 with appreciable affinity, leading to significant inhibition of its kinase activity. acs.orgnih.govacs.org The IC50 value for SphK1 inhibition by harmaline has been calculated to be in the micromolar range, specifically 6.13 ± 0.33 μM. acs.org
Fluorescence binding studies suggest a single binding site for harmaline on SphK1 with a Ka value of 7.1 × 105 M–1. acs.orgresearchgate.net Isothermal titration calorimetry (ITC) studies have also been performed to determine the binding affinity and nature of the interaction, confirming that the binding is a favorable enthalpy-driven process. acs.orgnih.gov Molecular docking studies predicted four possible binding sites on SphK1, with cluster 1, corresponding to the sphingosine binding site, showing the highest binding affinity (-7.9 kcal/mol) and a significant number of noncovalent interactions. acs.orgnih.govresearchgate.net Key amino acid residues involved in hydrogen bonding interactions with harmaline include Asp178, Ser168, and Ser112, which are active site residues of SphK1. acs.orgnih.gov
Human Mitochondrial Caseinolytic Serine Protease (hClpP): Harmaline has also been explored as an activator of hClpP, a protease involved in mitochondrial protein homeostasis. mdpi.com Structure-based virtual screening identified harmaline as a potential hClpP activator. mdpi.com Molecular dynamics simulations and in vitro investigations have provided information on the interaction and activation of hClpP by harmaline. mdpi.com
Binding free energy calculations using methods like Waterswap have shown that harmaline displays a sufficient binding affinity for hClpP. mdpi.com The binding free energy values for harmaline with hClpP were calculated to be -27.91 ± 1.87. mdpi.com While this value suggests a reduced affinity compared to other known activators like ONC201 (-33.27 ± 1.64), harmaline still demonstrates notable stability in its interaction. mdpi.com
Data Table: Binding Parameters of Harmaline with SphK1
| Method | Binding Constant (Ka) | IC50 (μM) | Number of Binding Sites (n) | Binding Energy (kcal/mol) |
| Fluorescence Binding Studies | 7.1 × 105 M–1 acs.orgresearchgate.net | - | 1 acs.orgresearchgate.net | - |
| Enzyme Inhibition Assay | - | 6.13 ± 0.33 acs.org | - | - |
| Molecular Docking | - | - | 4 (predicted) acs.orgnih.govresearchgate.net | -7.9 (Cluster 1) acs.orgnih.govresearchgate.net |
Data Table: Binding Free Energies of Harmaline and ONC201 with hClpP
| Compound | Binding Free Energy (Waterswap) (kcal/mol) |
| Harmaline | -27.91 ± 1.87 mdpi.com |
| ONC201 | -33.27 ± 1.64 mdpi.com |
Data Table: Harmaline Interaction with Human Hemoglobin in Molecular Crowding
| Crowding Agent (% PEG 200) | Binding Constant (Ka) (M–1) | Stoichiometry (Hb:Harmaline) |
| 0% | Very low interaction nih.govacs.org | 1:1 nih.govacs.orgnih.govacs.org |
| 10% | 2.86 × 105 acs.org | 1:1 nih.govacs.orgnih.govacs.org |
| 20% | 2.61 × 105 acs.org | 1:1 nih.govacs.orgnih.govacs.org |
| 40% | 6.82 × 105 nih.govacs.orgnih.govacs.org | 1:1 nih.govacs.orgnih.govacs.org |
Advanced Analytical Methodologies for Harmaline Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for the separation and quantification of Harmaline (B1672942) in complex matrices, such as biological fluids and botanical extracts. These techniques leverage the differential partitioning of analytes between a stationary phase and a mobile phase, allowing for their isolation and measurement.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis in Biological and Botanical Extracts
HPLC is a widely applied technique for the separation and quantification of harmala alkaloids, including Harmaline, in various sample types. acs.org Several methods have been developed for measuring these alkaloids in plant tissue extracts and biological samples. acs.org
For the analysis of Peganum harmala seeds, an HPLC method utilizing a C18 reversed-phase column with an isocratic mobile phase consisting of potassium phosphate (B84403) buffer (10 mM, pH 7.0) and acetonitrile (B52724) (100:30; v/v) has been developed. scialert.netresearchgate.net UV detection at 330 nm was employed for the quantification of Harmaline and other harmala alkaloids. scialert.netresearchgate.net This method demonstrated linearity in the concentration range of 0.5-20 μg/mL for Harmaline, with a lower limit of quantification (LLOQ) of 0.5 μg/mL. scialert.netresearchgate.net The within-day and between-day precision for Harmaline at tested concentrations ranged from 0.6% to 10.2%. scialert.netresearchgate.net
In the analysis of Peganum harmala seeds from different batches, HPLC has revealed significant variations in Harmaline content, ranging from 88.05 to 472.23 μg/g in seeds. frontiersin.orgfrontiersin.org Harmaline was generally found in higher concentrations in seeds compared to aerial parts of the plant. frontiersin.orgfrontiersin.org
HPLC with fluorescence detection has also been employed for the quantification of harmala alkaloids, including Harmaline, in human plasma after oral administration of ayahuasca. nih.gov A protein precipitation method was used for sample preparation. nih.gov This method achieved a limit of quantitation (LOQ) below 2 ng/mL of plasma for Harmaline, with linearity observed in the range of 1.0 to 25.0 ng/mL. nih.gov The highest concentration of Harmaline observed in human plasma in this study was 9.4 ng/mL. nih.gov
Another study utilizing HPLC-UV for Harmaline extraction and analysis reported a linear relationship in the concentration range of 1.0 to 4000 ng/mL with a correlation coefficient (R²) of 0.9986. researchgate.net The LOQ and limit of detection (LOD) were determined to be 0.526 ng/mL and 0.158 ng/mL, respectively. researchgate.net The repeatability (% RSD) was reported to be less than 10%. researchgate.net
HPLC has also been applied to quantify harmala alkaloids in Passiflora species. ajuronline.orgtandfonline.com A reversed-phase HPLC method with photodiode array detection was capable of detecting harmala alkaloids at ppm levels in Passiflora extracts. tandfonline.com Quantification was established using calibration curves with a range of 0.00–50.00 µg/mL. tandfonline.com
Table 1: Summary of HPLC Parameters and Findings for Harmaline Quantification
| Sample Matrix | Detection Method | Column Type | Mobile Phase | Linearity Range (µg/mL) | LLOQ (µg/mL) | Precision (% RSD) | Harmaline Content/Concentration | Reference |
| Peganum harmala seeds | UV (330 nm) | C18 Reversed-Phase | Potassium phosphate buffer (10 mM, pH 7.0):Acetonitrile (100:30; v/v) | 0.5-20 | 0.5 | 0.6-10.2 | 88.05–472.23 μg/g (in seeds) | scialert.netresearchgate.netfrontiersin.orgfrontiersin.org |
| Human Plasma | Fluorescence | Not specified | Not specified | 0.001-0.025 | < 0.002 | Not specified | Up to 0.0094 μg/mL | nih.gov |
| Peganum harmala seeds | UV | Not specified | Not specified | 0.001-4.0 | 0.000526 | < 10 | Not specified | researchgate.net |
| Passiflora species | PDA | Reversed-Phase | Not specified | 0.00-50.00 | 0.05 ppm | Not specified | Detectable at ppm levels, e.g., 0.031 mg/g in P. incarnata (as harmol) ajuronline.org, 0.098 mg/g in P. caerulea (as harmine) ajuronline.org | ajuronline.orgtandfonline.com |
Note: Some studies reported concentrations of related harmala alkaloids when specific Harmaline data was not explicitly available in the snippet, as indicated in the table.
High-Performance Thin-Layer Chromatography (HPTLC) Densitometry for Alkaloid Quantification
HPTLC coupled with densitometry is another valuable chromatographic technique for the quantification of Harmaline, particularly in botanical samples. This method offers advantages such as high sample throughput and low solvent consumption.
An HPTLC densitometric method has been developed and validated for the simultaneous quantification of Harmine (B1663883), Harmaline, Vasicine (B45323), and Vasicinone (B1682191) in Peganum harmala seeds. nih.govresearchgate.netresearcher.lifenih.gov The separation was achieved using a mobile phase of ethyl acetate-methanol-ammonia (7:1:0.3, v/v/v) on silica (B1680970) gel plates. nih.govresearchgate.netresearcher.lifenih.gov Densitometric scanning was performed for quantification. researcher.life
Validation of this HPTLC method showed good precision and accuracy. nih.govresearchgate.netresearcher.lifenih.gov Instrumental precision (% RSD) for Harmaline was 1.53%, while the repeatability of the method was 0.79%. nih.govresearchgate.netresearcher.lifenih.gov The accuracy was assessed by recovery studies, with an average recovery of 97.69% for Harmaline. nih.govresearchgate.netresearcher.lifenih.gov
Quantitative analysis of Peganum harmala seeds using this HPTLC method revealed a Harmaline content of 0.096% (w/w). nih.govresearchgate.netresearcher.lifenih.gov This method is considered simple, precise, specific, sensitive, and accurate, making it suitable for routine quality control of Peganum harmala seeds and formulations containing the alkaloid. nih.govresearchgate.netresearcher.lifenih.gov
HPTLC has also been used for the analysis of Harmaline in Passiflora edulis leaf extracts, employing a mobile phase of ethyl acetate (B1210297) - acetic acid - formic acid - water (100:11:11:27). uni-giessen.de This method showed linearity in the range of 200-1600 ng/spot with a recovery of 98.4-99.2%. uni-giessen.de
Table 2: Summary of HPTLC Parameters and Findings for Harmaline Quantification
| Sample Matrix | Mobile Phase | Stationary Phase | Detection Method | Linearity Range (ng/spot) | Recovery (%) | Precision (% RSD) | Harmaline Content (% w/w) | Reference |
| Peganum harmala seeds | Ethyl acetate-methanol-ammonia (7:1:0.3) | Silica gel | Densitometry | Not specified | 97.69 | 1.53 (Instrumental), 0.79 (Method) | 0.096 | nih.govresearchgate.netresearcher.lifenih.gov |
| Passiflora edulis leaves | Ethyl acetate-acetic acid-formic acid-water (100:11:11:27) | Silica gel | Densitometry | 200-1600 | 98.4-99.2 | Not specified | Not specified | uni-giessen.de |
Spectroscopic and Calorimetric Approaches for Molecular Interaction Studies
Spectroscopic and calorimetric techniques are crucial for investigating the interactions of Harmaline with biological macromolecules, providing insights into binding mechanisms, affinities, and the associated thermodynamic changes.
UV-Visible Spectroscopy for Ligand-Binding Characterization
UV-Visible (UV-Vis) spectroscopy is a valuable tool for studying the binding of Harmaline to biomolecules by monitoring changes in the alkaloid's absorption spectrum upon interaction. Harmaline exhibits characteristic absorption maxima in the UV-Vis range. nih.govjabonline.inresearchgate.net For instance, at pH 6.8 or 7.0, Harmaline shows maxima at approximately 205, 258, and 371 nm. nih.govjabonline.inresearchgate.net
Upon interaction with calf thymus DNA (CT DNA), increasing concentrations of DNA lead to a hypochromic effect (decrease in absorbance intensity) and a bathochromic shift (shift to longer wavelengths) in the UV-Vis spectrum of Harmaline. jabonline.inresearchgate.net A significant hypochromic effect of up to 27.4% and a bathochromic shift of 7 nm have been observed during Harmaline-DNA interaction. jabonline.in These spectral changes, along with the appearance of isosbestic points, indicate a strong intermolecular interaction involving the overlap of Harmaline's electron cloud with the nucleotide bases, suggesting a binding equilibrium. jabonline.inresearchgate.net
UV-Vis spectroscopy has also been used to study the interaction of Harmaline with human hemoglobin (Hb). nih.govacs.org The absorption spectrum of Harmaline overlaps with that of Hb. nih.govacs.org Upon the addition of Harmaline to Hb, hypochromicity is observed in the Soret band of Hb (around 405 nm), indicating an interaction between Harmaline and the hemoglobin molecule. nih.govacs.org This suggests that the interaction affects the heme group environment. acs.org Studies in molecular crowding conditions using PEG 200 have shown that the hypochromicity of the Soret band increases with increasing crowding agent concentration, indicating a stronger interaction between Harmaline and Hb in such environments. nih.gov
Fluorescence Spectroscopy for Protein-Ligand Interaction and Conformational Changes
Fluorescence spectroscopy is a sensitive technique for investigating the interaction of Harmaline with proteins and other biomolecules, as Harmaline is a fluorescent compound. rsc.orgjabonline.inresearchgate.net Harmaline exhibits an emission spectral peak at approximately 480 nm when excited at 376 nm. jabonline.inresearchgate.net
The interaction of Harmaline with CT DNA has been studied using fluorescence spectroscopy by monitoring the quenching of Harmaline's fluorescence intensity upon the addition of DNA. jabonline.inresearchgate.netnih.gov A significant quenching of steady-state fluorescence intensity (up to 56%) has been observed during this interaction. jabonline.in This quenching, along with changes in the fluorescence spectrum, provides evidence of binding. jabonline.inresearchgate.net
Fluorescence spectroscopy is also widely used to study protein-ligand interactions by observing changes in the intrinsic fluorescence of proteins (due to tryptophan and tyrosine residues) or the fluorescence of the ligand upon binding. springernature.com When Harmaline interacts with proteins like hemoglobin (Hb) or Sphingosine (B13886) kinase 1 (SphK1), changes in its fluorescence intensity and/or spectral shifts can occur, indicating binding. nih.govuni-giessen.deresearchgate.net
Studies on the interaction of Harmaline with Hb have shown quenching of Harmaline's fluorescence upon the addition of Hb. nih.govuni-giessen.de This quenching is indicative of an interaction between the two molecules. nih.govuni-giessen.de Fluorescence anisotropy measurements further support this interaction by showing restricted rotational mobility of Harmaline in the presence of Hb. nih.govuni-giessen.de The nature of the quenching of Harmaline fluorescence by Hb has been determined to be static, suggesting the formation of a complex. nih.gov
Fluorescence binding data for Harmaline with SphK1 have indicated a strong binding interaction. researchgate.net Analysis of the fluorescence spectra can provide information on binding constants and the number of binding sites. springernature.comresearchgate.net
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a molecular binding event, providing a complete thermodynamic profile of the interaction. researchgate.netspringernature.commalvernpanalytical.comtainstruments.comharvard.edu ITC allows for the determination of binding affinity (KA or KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) in a single experiment. researchgate.netspringernature.commalvernpanalytical.comtainstruments.comharvard.edu
ITC has been employed to study the thermodynamic parameters of Harmaline binding to biomolecules such as DNA and hemoglobin. nih.govjabonline.inresearchgate.netacs.org In ITC experiments, a solution of the ligand (Harmaline) is titrated into a sample cell containing the biomolecule, and the heat changes upon binding are precisely measured. researchgate.netspringernature.commalvernpanalytical.comharvard.edu
Studies on the interaction of Harmaline with CT DNA using ITC have provided thermodynamic data. jabonline.inresearchgate.net The binding process has been described as spontaneous, and enthalpy-driven in the case of interaction with DNA. researchgate.net
For the interaction of Harmaline with hemoglobin, ITC studies have revealed that the binding process is exothermic (ΔH < 0) and enthalpy-driven in normal buffer conditions. acs.org However, in molecular crowding environments, the binding between Hb and Harmaline has been found to be endothermic (ΔH > 0) and disordering (ΔS > 0) in nature, suggesting that hydrogen bonding and van der Waals interactions are the main driving forces. nih.gov The stoichiometry of the interaction between Hb and Harmaline has been determined to be 1:1 in different crowding conditions. nih.gov
ITC provides crucial thermodynamic insights that complement spectroscopic findings, offering a deeper understanding of the forces and mechanisms governing Harmaline's interactions with its biological targets. malvernpanalytical.comtainstruments.com
Table 3: Summary of Selected Binding and Thermodynamic Parameters from Spectroscopic and Calorimetric Studies of Harmaline Interactions
| Interacting Molecule | Technique | Binding Constant (K or KA) | Stoichiometry (n) | ΔH (kJ/mol) | ΔS (J/mol/K) | ΔG (kJ/mol) | Notes | Reference |
| CT DNA | UV-Vis (Scatchard Plot) | 5.60 × 10⁵ M⁻¹ (Kᵢω) | ~4 nucleotides | - | - | - | Cooperative binding | jabonline.in |
| CT DNA | ITC | Not explicitly provided | Not explicitly provided | Negative | Positive | Negative | Spontaneous, enthalpy-driven | researchgate.net |
| Hemoglobin (Hb) | Fluorescence (calculated) | Not explicitly provided | 1:1 | - | - | - | Stronger interaction in crowding conditions | nih.govnih.govacs.org |
| Hemoglobin (Hb) | ITC (Buffer conditions) | Not explicitly provided | Not explicitly provided | Exothermic | - | Negative | Enthalpy-driven | acs.org |
| Hemoglobin (Hb) | ITC (Crowding conditions) | Not explicitly provided | 1:1 | Endothermic | Positive | Negative | Hydrogen bonding and van der Waals forces | nih.gov |
| Sphingosine kinase 1 (SphK1) | Fluorescence | 7.1 × 10⁵ M⁻¹ (Kₐ) | 1:1 | - | - | - | Strong binding | researchgate.net |
| Sphingosine kinase 1 (SphK1) | ITC | Not explicitly provided | 4:1 | Favorable | - | - | Enthalpy-driven | researchgate.net |
Circular Dichromism Spectroscopy for Secondary Structure Perturbations in Proteins
Circular Dichroism (CD) spectroscopy is a valuable tool for examining conformational changes in the secondary structure of proteins upon interaction with ligands like Harmaline. Studies investigating the interaction of Harmaline with hemoglobin (Hb) have employed CD spectroscopy to assess alterations in Hb's secondary structure. While one study indicated no significant conformational change of Hb in the presence of both Harmine and Harmaline, CD measurements using a 1-cm cuvette path length suggested a stronger affinity of Harmine towards Hb compared to Harmaline. acs.orgnih.govnih.govresearchgate.net Another study, however, predicted stronger interaction of Harmaline with Hb, leading to secondary structure alterations, particularly in a higher molecular crowding environment. acs.org CD spectroscopy is a standard method for investigating protein secondary structure changes in various environments and protein-ligand complexes. acs.orgnih.gov Analysis methods like BeStSel can be used to determine percentage changes in alpha-helical structure after adding compounds like Harmaline to proteins. researchgate.net
Computational and In Silico Approaches
Computational methods, including molecular docking, molecular dynamics simulations, and virtual screening, are indispensable for predicting and understanding the interactions of Harmaline at the molecular level.
Molecular Docking for Prediction of Ligand-Receptor Binding Modes
Molecular docking is widely used to predict the preferred binding sites and interaction modes of ligands with target proteins. Studies on Harmaline have utilized molecular docking to explore its binding to various proteins, including hemoglobin and microtubule affinity regulating kinase 4 (MARK4). Molecular docking studies indicated that both Harmine and Harmaline prefer identical binding sites in Hb, although Harmine might form a stronger complex. acs.orgnih.govnih.gov Molecular docking has also been employed to investigate the potential of Harmaline as a MARK4 inhibitor, showing excellent predicted binding affinity and the formation of non-covalent interactions with key residues in the active site. nih.gov Furthermore, molecular docking analysis has suggested that Harmaline could interact with the colchicine (B1669291) binding site of tubulin, indicating a potential antimitotic effect. researchgate.netresearchgate.net Docking studies have also been used to analyze the interaction of Harmaline with myeloperoxidase, revealing low binding energy and interactions through hydrogen and van der Waals bonds. researchgate.net In the context of identifying dopamine (B1211576) receptor antagonists from Peganum harmala, molecular docking was used to screen alkaloids, though Harmaline itself was not highlighted as having the highest potency in that specific study compared to other alkaloids like dipegine, harmalanine, and harmalacinine. biointerfaceresearch.com
Molecular Dynamics Simulations for Conformational Dynamics and Stability of Complexes
Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of protein-ligand complexes over time. All-atom molecular dynamics simulations have been used to assess the stability of the MARK4-Harmaline complex, suggesting it remains stable throughout the simulation trajectory and causes only minor conformational changes. nih.gov MD simulations have also been applied in the study of Harmaline's interaction with human mitochondrial caseinolytic serine protease type C (hClpP), providing information on the interaction and activation of hClpP by Harmaline. nih.govresearchgate.netpreprints.orgnih.govunipd.it These simulations can help explain experimental results and assess the binding affinity and stability of the complex, even when compared to other ligands. nih.gov In the context of myeloperoxidase inhibition, molecular dynamics revealed that the protein-ligand equilibrium with Harmaline was stable, suggesting its potential as an inhibitor. researchgate.net MD simulations are also part of comprehensive in silico methodologies used to identify potential antimalarial agents from harmala alkaloids by targeting Plasmodium falciparum proteins. biorxiv.org
Structure-Based Virtual Screening for Novel Ligand Discovery
Structure-based virtual screening (SBVS) is a computational technique used to identify potential new ligands by screening large databases of compounds against the known three-dimensional structure of a target protein. This approach is computationally intensive but allows for a detailed examination of the binding site. chapman.edu Harmaline itself was identified as a potential hClpP activator through a structure-based virtual screening approach using Fingerprints for Ligands and Proteins (FLAP) in a drug repurposing study aimed at finding new treatments for pediatric diffuse intrinsic pontine glioma (DIPG). nih.govresearchgate.netpreprints.orgnih.govunipd.it SBVS can be used in conjunction with ligand-based virtual screening in a hybrid approach to efficiently screen large compound libraries. chapman.edu The top hits from ligand-based screening can be further evaluated by SBVS. who.int
Omics-Based Methodologies
Omics approaches, such as metabolomics, offer a comprehensive view of the biological system and can help unravel the mechanisms of action of compounds like Harmaline.
Nuclear Magnetic Resonance (NMR) Metabolomics for Unraveling Biological Mechanisms
NMR-based metabolomics is a powerful technique for profiling the metabolic changes in biological systems in response to stimuli, including exposure to chemical compounds. This approach can help in understanding the biological mechanisms influenced by Harmaline. 1H NMR metabolomics analysis has been used to investigate the antiproliferative mechanism of Harmaline derivatives, suggesting associations with the metabolism of glycine, serine, and threonine, taurine (B1682933) and hypotaurine, glutathione (B108866), and nicotinic acid and nicotinamide. nih.gov NMR-based metabolomics has also been applied to study the metabolome profile of Peganum harmala extracts, from which Harmaline is derived, to understand the influence of factors like geographical origin and growth stage on the plant's chemical components, including alkaloids like Harmaline. acs.orgresearchgate.netroyalsocietypublishing.org NMR spectroscopy, often coupled with mass spectrometry, is also used to identify and characterize metabolites of Harmaline in biological samples, helping to establish its metabolic pathways. westminster.ac.uk
Cell-Based Assays for Functional and Phenotypic Characterization
Cell-based assays are critical tools in understanding the biological effects of compounds like harmaline. These assays allow researchers to investigate the impact of harmaline on various cellular processes, including proliferation, cell cycle progression, apoptosis, migration, and the activity of specific enzymes. By utilizing techniques such as flow cytometry and zymography, researchers can gain detailed insights into the mechanisms by which harmaline exerts its effects at the cellular level.
Flow Cytometry for Cell Cycle Progression and Apoptosis Detection
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. In harmaline research, flow cytometry is frequently employed to assess its effects on cell cycle distribution and to detect and quantify apoptotic cell populations. This method allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and the identification of apoptotic cells, often characterized by fragmented DNA (sub-G1 peak) or changes in membrane integrity and phosphatidylserine (B164497) externalization when used with specific stains like Annexin V and Propidium Iodide (PI).
Studies have utilized flow cytometry to demonstrate that harmaline can induce cell cycle arrest in various cancer cell lines. For instance, harmaline treatment has been shown to cause sub-G1 cell cycle arrest in U-87 human malignant glioblastoma cells, indicating the presence of apoptotic cells. cncb.ac.cnnih.gov In other research, harmaline was found to induce G2/M cell cycle arrest in HeLa (human cervical cancer) cells. jabonline.in Flow cytometry analysis with PI staining has also revealed that harmine (a related beta-carboline alkaloid) can alter cell cycle distribution, leading to an increase in the proportion of cells in the S and G2/M phases in SW620 human colorectal carcinoma cells. spandidos-publications.comnih.govpsu.edu Another study on MCF-7 and MDA-MB-231 breast cancer cells showed that harmine hydrochloride induced G2/M cell cycle arrest in a dose-dependent manner, as analyzed by flow cytometry. mdpi.com
Beyond cell cycle effects, flow cytometry is instrumental in quantifying harmaline-induced apoptosis. Research on A2780 ovarian cancer cells demonstrated that harmaline treatment significantly increased the rate of apoptotic cells, particularly in the late apoptotic and necrotic phases, in a dose-dependent manner, as measured by flow cytometry. nih.govresearchgate.net Similarly, flow cytometry has shown a dose-dependent increase in the percentage of apoptotic cells in triple-negative breast cancer (TNBC) cells following harmaline treatment. nih.gov In HepG2 cells, flow cytometry analysis revealed a dose-dependent increase in apoptotic cells, identified by the sub-G1 phase. psu.edu
These findings highlight the utility of flow cytometry in providing quantitative data on how harmaline impacts key cellular processes like cell cycle progression and apoptosis, contributing to the understanding of its potential therapeutic mechanisms, particularly in cancer research.
Here is a table summarizing some flow cytometry findings:
| Cell Line | Harmaline/Harmine Treatment Concentration | Observed Effect (Cell Cycle/Apoptosis) | Source |
| U-87 Glioblastoma | Various doses | Sub-G1 cell cycle arrest, Apoptotic cell death | cncb.ac.cnnih.gov |
| HeLa Cervical Cancer | 28 µM | G2/M cell cycle arrest | jabonline.in |
| SW620 Colorectal Carcinoma | Various concentrations | Increased S and G2/M phases, Increased sub-G1 cells | spandidos-publications.comnih.govpsu.edu |
| MCF-7 & MDA-MB-231 Breast Cancer | 0-20 µM | Dose-dependent G2/M cell cycle arrest | mdpi.com |
| A2780 Ovarian Cancer | 150 and 300 µM | Increased late apoptosis and necrosis (dose-dependent) | nih.govresearchgate.net |
| TNBC cells | Not specified doses | Increased apoptosis rate | nih.gov |
| HepG2 cells | 5, 10, 20 µg/mL | Increased apoptotic cells (sub-G1) (dose-dependent) | psu.edu |
Zymography Assays for Proteolytic Enzyme Activity (e.g., Matrix Metalloproteinases)
Zymography is an electrophoretic technique used to detect the activity of enzymes that degrade components of the extracellular matrix (ECM), such as matrix metalloproteinases (MMPs). nih.gov MMPs, particularly MMP-2 and MMP-9, play significant roles in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer progression, invasion, and metastasis. nih.govnih.govfrontiersin.org Assessing the impact of harmaline on the activity of these enzymes is crucial for understanding its effects on processes like cell migration and invasion. nih.gov
Gelatin zymography is commonly used to evaluate the enzymatic activity of gelatinases, specifically MMP-2 and MMP-9, which degrade gelatin, a denatured form of collagen. nih.govnih.gov In this assay, cell culture supernatants or tissue extracts are subjected to electrophoresis through a gel containing gelatin. Following electrophoresis, the gel is incubated in a buffer that allows MMPs to refold and degrade the gelatin within the gel matrix. After staining, areas of gelatin degradation appear as clear bands against a stained background, indicating the presence and activity of MMPs. The intensity of the clear bands correlates with the level of enzyme activity. nih.gov
Research utilizing zymography has shown that harmaline can attenuate the gelatinase activity of MMP-2 and MMP-9 in various cancer cell lines. In A2780 ovarian cancer cells, zymography tests revealed a significant decrease in the secretion and relative enzyme activities of both MMP-9 and MMP-2 after harmaline treatment. nih.gov This reduction in MMP activity was associated with decreased cell motility and invasion in these cells. nih.gov Similarly, in U-87 human malignant glioblastoma cells, zymography indicated that harmaline potently suppressed the enzymatic activity of MMP-2 and MMP-9, suggesting a mechanism for its anti-metastatic effects. cncb.ac.cnnih.govresearchgate.netresearchgate.net These findings underscore the value of zymography in demonstrating the inhibitory effects of harmaline on key proteolytic enzymes involved in cancer invasion and metastasis.
Here is a table summarizing some zymography findings:
| Cell Line | Harmaline Treatment Concentration | Enzymes Assessed | Observed Effect on Enzyme Activity | Source |
| A2780 Ovarian Cancer | 37.5 and 75 µM | MMP-2, MMP-9 | Decreased secretion and activity | nih.gov |
| U-87 Glioblastoma | Not specified doses | MMP-2, MMP-9 | Potently suppressed activity | cncb.ac.cnnih.govresearchgate.netresearchgate.net |
Synthetic Chemistry and Design of Harmaline Derivatives
Established Synthetic Routes for Harmaline (B1672942) Preparation
The synthesis of harmaline has been explored through various routes since its structure was first identified. Historically, harmaline was first synthesized in 1927 wikipedia.orgoamjms.eu. Early methods involved complex approaches, such as the reaction between meta-methoxybenzene diazonium chloride and phosphorus phthalimido-acetyl-penta acetate (B1210297) google.com.
More modern synthetic strategies often leverage the inherent reactivity of indole (B1671886) derivatives. One approach involves the dehydration of 1-hydroxymethyl-1,2,3,4-tetrahydro-β-carbolines to yield 3,4-dihydro-β-carbolines, including harmalan, a closely related analog cdnsciencepub.comcdnsciencepub.com. Harmalan itself can be obtained through oxidative decarboxylation of 1-methyl-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid cdnsciencepub.comcdnsciencepub.com. The biosynthesis of β-carboline alkaloids like harmaline is often postulated to involve a Mannich-type condensation between tryptamine (B22526) or oxytryptamine and an aldehyde, leading to a tetrahydro-β-carboline derivative, which can then undergo partial dehydrogenation to form dihydro-derivatives like harmaline cdnsciencepub.com.
Recent advancements in harmaline synthesis include low-temperature methods aimed at improving yields of specific reaction products. For instance, a low-temperature synthesis involving thymoquinone (B1682898) and harmaline in a non-interfering solvent at temperatures below 10°C (preferably -10°C to -100°C) has been reported to increase the yield of products with molecular weights ranging from 360-380 g/mol to over 35% by weight of the total reaction products, compared to lower yields obtained at higher temperatures (20-60°C) google.com.
The Pictet-Spengler reaction is a fundamental transformation in the synthesis of tetrahydro-β-carbolines, which can then be further modified to yield harmaline and its derivatives mdpi.comresearchgate.net. This reaction involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde or ketone, followed by cyclization. Dehydrogenation of the resulting tetrahydro-β-carboline can lead to the dihydro-β-carboline system found in harmaline mdpi.com.
Rational Design and Synthesis of Novel Harmaline Derivatives
The rational design and synthesis of novel harmaline derivatives are driven by the desire to enhance desired biological activities, improve pharmacokinetic properties, and reduce potential toxicity associated with the parent compound. This process often involves targeted modifications to the harmaline core structure based on structure-activity relationship (SAR) studies and the exploration of modified or hybridized scaffolds.
Structure-Activity Relationship (SAR) Studies of Analogs (e.g., N-9 Derivatives)
SAR studies have been crucial in understanding how structural modifications to the harmaline (or closely related harmine) scaffold impact biological activity. The β-carboline nucleus of harmaline offers several positions for modification, including positions 1, 2, 3, 7, and 9 sci-hub.se.
Particular attention has been paid to modifications at the N-9 position (the indole nitrogen). Studies on N-9 substituted harmine (B1663883) derivatives have shown that introducing groups like haloalkyl or benzenesulfonyl can significantly increase anticancer activity capes.gov.brfrontiersin.org. For instance, certain N-9-substituted harmine derivatives exhibited IC₅₀ values less than 1 μM against cancer cell lines, demonstrating higher potency than doxorubicin (B1662922) capes.gov.br. Similarly, N-9 alkylated harmine derivatives have displayed specific cytotoxic effects cabidigitallibrary.org. Recent research specifically on harmaline N-9 derivatives has explored their anti-proliferation activity against various cancer cell lines, with some compounds showing promising low micromolar IC₅₀ values nih.gov. These findings suggest that the N-9 position is a key site for functionalization to modulate the biological profile of harmaline-based compounds.
Modifications at other positions also influence activity. For example, introducing alkoxy substituents at position 7 of harmine has been shown to enhance cytotoxic activities, with the length of the alkoxy chain affecting both cytotoxicity and cell line specificity cabidigitallibrary.org. The methoxy (B1213986) group at position 7 in harmine is considered important for MAO-A inhibition, and its chemical modification can have pronounced effects on this activity sci-hub.se.
SAR analysis of dimeric harmaline analogs linked by an aldehyde has indicated that the length of the linker between the two harmaline moieties is important for potency, with a linker containing three methylene (B1212753) units being particularly effective against cancer cell lines nih.gov.
| Modification Position | Observed Impact on Activity (Examples) | Relevant Activity Area (Examples) | Source |
|---|---|---|---|
| N-9 | Increased anticancer activity (haloalkyl, benzenesulfonyl) | Anticancer | capes.gov.brfrontiersin.org |
| N-9 | Specific cytotoxic effects | Cytotoxicity | cabidigitallibrary.org |
| N-9 | Anti-proliferation activity | Anticancer | nih.gov |
| 7 | Enhanced cytotoxicity (alkoxy substituents) | Cytotoxicity | cabidigitallibrary.org |
| 7 | Influence on MAO-A inhibition | MAO-A Inhibition | sci-hub.se |
| Dimeric Linker Length | Impact on potency (three methylene units effective) | Anticancer | nih.gov |
Exploration of Modified Scaffolds for Enhanced Biological Activities
Beyond simple functional group modifications on the core harmaline structure, researchers have explored the synthesis of more complex, modified scaffolds based on harmaline to achieve enhanced biological activities. This includes the creation of dimeric structures and the incorporation of the harmaline motif into novel polycyclic systems.
Dimeric harmaline analogs have been synthesized by reacting harmaline with aldehydes like vanillin. These dimeric compounds, featuring two harmaline moieties linked by an aldehyde-derived unit, have demonstrated improved anti-cancer activity compared to the parent harmaline or the aldehyde component nih.gov. For instance, dimeric harmaline analogs with a three-methylene unit linker showed IC₅₀ values between 0.6 and 2 μM against various human cancer cell lines nih.gov.
The harmaline scaffold has also been utilized as a building block in the construction of diverse polycyclic ring systems. Novel strategies have been developed to use harmaline scaffolds as acceptor/acceptor-based N–C–C synthons to trigger ring opening and skeletal reconstruction of other molecules, such as 3-vinyl benzofuranones rsc.org. This approach allows for the generation of a library of skeletally diverse polycyclic harmaline scaffolds with potential bioactivity rsc.org. These synthesized compounds have shown cytotoxic activity against tumor cells, with some exhibiting selective cytotoxicity against cancer cells over normal cells rsc.org.
Furthermore, hybrid compounds incorporating the harmine (a related alkaloid) and coumarin (B35378) scaffolds have been synthesized, demonstrating significant antiproliferative activity against cancer cell lines nih.gov. These examples highlight the utility of the harmaline core in constructing novel and more complex chemical entities with potentially enhanced therapeutic properties.
Application of Harmaline as a Chemical Scaffold for Drug Discovery Initiatives
Harmaline's β-carboline structure serves as a valuable chemical scaffold in drug discovery efforts, providing a foundation for the development of new therapeutic agents targeting various diseases. Its inherent biological activities and structural features make it an attractive starting point for medicinal chemistry programs.
Harmaline has been identified as a potent inhibitor of Sphingosine (B13886) Kinase-1 (SphK1), an enzyme implicated in cancer progression acs.orgresearchgate.net. Molecular docking and fluorescence binding studies have shown that harmaline binds to the substrate-binding pocket of SphK1 and inhibits its kinase activity in the micromolar range acs.orgresearchgate.net. These findings suggest that harmaline can be used as a scaffold for designing more potent and selective SphK1 inhibitors for the therapeutic management of cancers like lung cancer acs.org.
Beyond enzyme inhibition, the harmaline scaffold is being explored for its potential to activate specific protein targets. For example, harmaline was identified through virtual screening as a potential activator of human mitochondrial caseinolytic serine protease (hClpP), a target of interest for treating diffuse intrinsic pontine glioma (DIPG) mdpi.com. This discovery highlights the potential of using computational approaches to identify new uses for existing scaffolds like harmaline.
The versatility of the β-carboline scaffold is further demonstrated by the synthesis of hybrid molecules where harmine or harmaline is combined with other pharmacologically active units, such as coumarins, to create compounds with enhanced anticancer activity nih.gov. This strategy leverages the desirable properties of multiple scaffolds to generate novel therapeutic candidates.
Drug Repurposing Strategies Centered on Harmaline's Core Structure
Drug repurposing, the process of finding new uses for existing drugs or compounds, is a cost-effective approach in drug discovery. Harmaline's known pharmacological activities and its presence in traditional medicines make it a candidate for repurposing strategies.
Harmaline has been considered in the context of repurposing due to its inhibitory effects on certain enzymes. It is a reversible inhibitor of monoamine oxidase A (MAO-A) wikipedia.org. While this activity contributes to its psychoactive effects, modifications to the harmaline structure have been explored to reduce MAO-A inhibition while retaining or enhancing other desired activities, such as anticancer effects sci-hub.seresearchgate.net.
Furthermore, harmaline's core structure has been investigated in the context of inhibiting other targets, such as Lysine-Specific Histone Demethylase 1 (LSD1), an enzyme involved in epigenetic regulation and considered an anticancer target researchgate.net. While harmaline itself might not be a potent LSD1 inhibitor, its β-carboline scaffold can serve as a starting point for the design of novel inhibitors researchgate.net.
The identification of harmaline as a potential hClpP activator through virtual screening of natural products with existing therapeutic indications exemplifies a drug repurposing strategy mdpi.com. This involves screening libraries of known compounds against new targets to identify potential hits. Harmaline's selection in this context underscores its potential for applications beyond its traditionally recognized activities. mdpi.com
The development of compounds combining harmaline with other natural products, such as the combination of harmaline and curcumin (B1669340) (GZ16.007), which is undergoing clinical evaluation for cancer treatment, represents another form of repurposing or co-development strategy centered around the harmaline core structure nih.gov.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for characterizing Hamaline’s physicochemical properties in preclinical studies?
- Methodological Answer : Prioritize high-performance liquid chromatography (HPLC) for purity analysis and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Differential scanning calorimetry (DSC) can assess thermal stability, while mass spectrometry (MS) confirms molecular weight. Ensure protocols adhere to reproducibility standards, such as reporting solvent systems, column specifications, and temperature gradients in detail .
Q. How should researchers design in vitro assays to evaluate this compound’s biological activity?
- Methodological Answer : Use dose-response curves to determine IC50/EC50 values, with positive and negative controls. For enzyme inhibition assays, validate kinetic parameters (e.g., Km, Vmax) under physiologically relevant pH and temperature conditions. Include triplicate measurements and statistical tests (e.g., ANOVA) to account for variability .
Q. What are the best practices for synthesizing this compound to ensure batch consistency?
- Methodological Answer : Document reaction conditions (e.g., catalyst loading, solvent ratios, reaction time) and employ process analytical technology (PAT) for real-time monitoring. Use orthogonal purification methods (e.g., recrystallization followed by column chromatography) and verify purity with multiple analytical techniques (e.g., HPLC, elemental analysis) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) data for this compound across species?
- Methodological Answer : Conduct meta-analyses of existing PK studies to identify interspecies metabolic differences (e.g., cytochrome P450 activity). Validate findings using physiologically based pharmacokinetic (PBPK) modeling and cross-species in vitro hepatocyte assays. Address discrepancies by standardizing administration routes, dosing regimens, and sampling intervals .
Q. What strategies mitigate confounding variables in this compound’s in vivo toxicity studies?
- Methodological Answer : Implement randomized block designs to control for genetic and environmental factors. Use littermate controls in animal studies and apply multivariate regression to isolate compound-specific effects. Include histopathological assessments and biomarker panels (e.g., liver/kidney function markers) to differentiate toxicity from background noise .
Q. How should researchers optimize this compound’s formulation for enhanced bioavailability in early-phase trials?
- Methodological Answer : Screen excipients using solubility parameters (e.g., Hansen solubility criteria) and stability-indicating assays. Employ design-of-experiments (DoE) to evaluate factors like particle size, polymorphic form, and pH-dependent dissolution. Validate results with biorelevant media (e.g., FaSSIF/FeSSIF) and preclinical absorption models .
Key Considerations for Academic Rigor
- Reproducibility : Provide raw data and instrument parameters in supplementary materials to enable independent validation .
- Statistical Robustness : Justify sample sizes via power analysis and report exact p-values with confidence intervals .
- Ethical Compliance : Adhere to ICH guidelines for preclinical-to-clinical translation, including GLP/GMP standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
